Technical Documentation Center

2-(3-Phenoxyphenoxy)ethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Phenoxyphenoxy)ethanamine

Core Science & Biosynthesis

Foundational

The 3-Phenoxyphenoxy Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 3-phenoxyphenoxy scaffold has emerged as a cornerstone in contemp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-phenoxyphenoxy scaffold has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. This diaryl ether motif, characterized by its inherent conformational flexibility and capacity for extensive molecular interactions, has proven to be a privileged structure in the design of potent and selective inhibitors for a variety of enzymes, particularly kinases. This in-depth technical guide provides a comprehensive overview of the 3-phenoxyphenoxy scaffold, from its fundamental physicochemical properties and synthesis to its diverse biological activities and applications in drug discovery. We will delve into the causality behind experimental choices in both the chemical synthesis and biological evaluation of compounds featuring this scaffold. Detailed, field-proven protocols for synthesis and key bioassays are provided, alongside an analysis of structure-activity relationships (SAR) and the molecular mechanisms through which these compounds exert their effects, with a focus on the PI3K/Akt/mTOR and MAPK signaling pathways. This guide is intended to serve as an authoritative resource for researchers and drug development professionals seeking to leverage the full potential of the 3-phenoxyphenoxy scaffold in their therapeutic programs.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a range of biological targets – is a pivotal strategy for accelerating the development of new chemical entities.[1] The 3-phenoxyphenoxy moiety has firmly established itself as such a scaffold. Its prevalence in numerous biologically active compounds stems from a unique combination of structural and electronic properties.

The diaryl ether linkage provides a balance of rigidity and flexibility, allowing the molecule to adopt optimal conformations for binding within complex protein active sites. Furthermore, the two phenyl rings offer multiple points for chemical modification, enabling fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for drug-likeness.[2][3] The phenoxy group can act as a crucial pharmacophoric element, often engaging in key hydrophobic interactions within the target protein.[4]

This guide will explore the multifaceted nature of the 3-phenoxyphenoxy scaffold, providing the reader with the foundational knowledge and practical methodologies to effectively utilize this powerful tool in drug design and development.

Physicochemical Properties of the 3-Phenoxyphenoxy Scaffold

The parent 3-phenoxyphenoxy benzene structure possesses distinct physicochemical characteristics that form the basis for its utility in drug discovery. Understanding these properties is crucial for predicting the behavior of its derivatives in biological systems.

PropertyValueSource
Molecular Formula C₃₀H₂₂O₄[5]
Molecular Weight 446.49 g/mol [5]
Physical State White crystalline solid[5]
Solubility Soluble in ethanol and dichloromethane[5]
Melting Point Approximately 42.8 °C[5]
Boiling Point 295-305 °C at 1.0 Torr[5]

The lipophilic nature of the scaffold, as indicated by its solubility in organic solvents, is a key determinant of its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. However, this lipophilicity must be carefully balanced during lead optimization to avoid issues with aqueous solubility and potential off-target toxicity.[3] The thermal stability of the core scaffold is also a notable feature, suggesting its robustness under various synthetic and biological conditions.[5]

Synthesis of 3-Phenoxyphenoxy Derivatives: A Methodological Overview

The construction of the diaryl ether linkage is the cornerstone of synthesizing 3-phenoxyphenoxy-containing molecules. Two primary cross-coupling methodologies have proven to be particularly effective: the Ullmann condensation and the Buchwald-Hartwig amination (adapted for C-O bond formation). The choice of method is often dictated by the specific substrates, desired scale, and tolerance of functional groups.

Ullmann Condensation: The Classic Approach

The Ullmann condensation is a well-established, copper-catalyzed reaction for the formation of diaryl ethers.[6] It typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.[1]

Causality of Experimental Choices:

  • Catalyst: Copper (I) salts are generally preferred as they are believed to be the active catalytic species. The choice of copper source can influence reaction efficiency.

  • Base: A strong base, such as potassium carbonate or cesium carbonate, is required to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate the reaction at the required high temperatures.[6]

  • Temperature: The reaction typically requires elevated temperatures (100-220 °C) to overcome the activation energy for the C-O bond formation.[1]

Experimental Protocol: Synthesis of a 3-Phenoxyphenoxy Derivative via Ullmann Condensation

This protocol describes a general procedure for the synthesis of a 3-phenoxyphenoxy-substituted aromatic compound.

Materials:

  • 3-Phenoxyphenol

  • Aryl halide (e.g., 1-bromo-3-nitrobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 3-phenoxyphenol (1.0 eq.), aryl halide (1.1 eq.), CuI (0.1 eq.), and K₂CO₃ (2.0 eq.).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-phenoxyphenol.

  • Heat the reaction mixture to 140-160 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Buchwald-Hartwig C-O Cross-Coupling: A Milder Alternative

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of diaryl ethers, offering a milder and often more efficient alternative to the Ullmann condensation.[6][7] This method is particularly advantageous for substrates with sensitive functional groups that may not tolerate the harsh conditions of the Ullmann reaction.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is essential.

  • Ligand: Bulky, electron-rich phosphine ligands, such as BINAP, are crucial for facilitating the catalytic cycle, particularly the reductive elimination step that forms the C-O bond.[7]

  • Base: A non-nucleophilic base, such as cesium carbonate or a phosphate base, is used to deprotonate the phenol without competing in the coupling reaction.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically employed.

Experimental Protocol: Synthesis of a 3-Phenoxyphenoxy Derivative via Buchwald-Hartwig Coupling

This protocol outlines a general procedure for the palladium-catalyzed synthesis of a 3-phenoxyphenoxy-containing compound.

Materials:

  • 3-Phenoxyphenol

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd(OAc)₂ (0.05 eq.) and BINAP (0.1 eq.) in a flame-dried Schlenk tube.

  • Add anhydrous toluene and stir at room temperature for 15 minutes to pre-form the catalyst.

  • To a separate flame-dried Schlenk tube, add 3-phenoxyphenol (1.0 eq.), the aryl halide (1.2 eq.), and Cs₂CO₃ (1.5 eq.).

  • Add the pre-formed catalyst solution to the substrate mixture via cannula.

  • Heat the reaction mixture to 80-110 °C and stir for 8-16 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Coupling U_Start 3-Phenoxyphenol + Aryl Halide U_Reagents CuI, K2CO3 DMF, 140-160°C U_Start->U_Reagents Reactants U_Product 3-Phenoxyphenoxy Derivative U_Reagents->U_Product Forms B_Start 3-Phenoxyphenol + Aryl Halide B_Reagents Pd(OAc)2, BINAP Cs2CO3, Toluene, 80-110°C B_Start->B_Reagents Reactants B_Product 3-Phenoxyphenoxy Derivative B_Reagents->B_Product Forms

Caption: Synthetic routes to 3-phenoxyphenoxy derivatives.

Biological Activities and Therapeutic Potential

The 3-phenoxyphenoxy scaffold has been incorporated into a wide array of molecules with diverse biological activities. Its ability to interact with various biological targets has made it a focal point in the search for novel therapeutics for cancer, inflammation, and infectious diseases.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has highlighted the potential of 3-phenoxyphenoxy-containing compounds as anticancer agents. These molecules often function as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[8] Dysregulation of kinase signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

4.1.1. Inhibition of Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[9] Constitutive activation of the BCR pathway is implicated in various B-cell malignancies, making BTK a validated therapeutic target.[1] Several potent and selective BTK inhibitors feature the 3-phenoxyphenoxy scaffold. This moiety has been shown to occupy an allosteric pocket induced by the DFG-out conformation of the kinase, contributing to both high potency and selectivity.[9]

Structure-Activity Relationship (SAR) of 3-Phenoxyphenoxy BTK Inhibitors:

The following table summarizes the SAR for a series of 5-phenoxy-2-aminopyridine derivatives as irreversible BTK inhibitors.

CompoundR GroupBTK IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity (EGFR/BTK)
18g 4-fluorophenoxy17.0>1000>58.8
Ibrutinib (reference)0.55.010

Data adapted from Lee et al., 2020.[9]

The data clearly indicates that the 3-phenoxyphenoxy scaffold, particularly with a 4-fluoro substitution, can lead to highly potent and selective BTK inhibitors. Compound 18g demonstrates significantly improved selectivity over EGFR compared to the first-generation BTK inhibitor, ibrutinib, which is a critical factor in reducing off-target side effects.[9]

4.1.2. Modulation of the PI3K/Akt/mTOR and MAPK Signaling Pathways

The PI3K/Akt/mTOR and MAPK signaling pathways are two of the most frequently dysregulated cascades in human cancers, controlling fundamental cellular processes such as cell growth, proliferation, and survival.[10][11][12] The 3-phenoxyphenoxy scaffold has been incorporated into inhibitors that target key nodes within these pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, and survival.[10] Natural products and their synthetic derivatives containing phenolic and phenoxy motifs have been shown to inhibit PI3K, Akt, and mTOR activity.[10] The 3-phenoxyphenoxy scaffold can be designed to mimic the binding of natural ligands to the ATP-binding pocket of these kinases.

  • MAPK Pathway: The MAPK cascade, which includes the ERK, JNK, and p38 pathways, is crucial for transducing extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and stress responses.[13] Phenolic compounds have been identified as modulators of MAPK signaling, and the 3-phenoxyphenoxy scaffold offers a versatile platform for developing inhibitors that target specific kinases within this pathway.[12]

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Inhibitor1 3-Phenoxyphenoxy Inhibitor Inhibitor1->PI3K Inhibitor1->Akt Inhibitor1->mTOR RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Inhibitor2 3-Phenoxyphenoxy Inhibitor Inhibitor2->RAF Inhibitor2->MEK

Caption: Inhibition of key cancer signaling pathways.

Experimental Protocol: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14]

Causality of Experimental Choices:

  • MTT Reagent: The yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Solubilization Agent: DMSO or another suitable solvent is used to dissolve the insoluble formazan crystals, allowing for spectrophotometric quantification.

  • Wavelength: The absorbance is typically read at a wavelength between 540 and 595 nm, which is the optimal absorbance for the formazan product.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-phenoxyphenoxy test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer. The 3-phenoxyphenoxy scaffold has been explored for its potential to modulate inflammatory responses. A common mechanism of action is the inhibition of nitric oxide (NO) production by activated macrophages.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment using the Griess Assay

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.[15]

Causality of Experimental Choices:

  • Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for studying inflammation as they produce significant amounts of NO upon stimulation with lipopolysaccharide (LPS).

  • Stimulant: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces the expression of inducible nitric oxide synthase (iNOS).

  • Griess Reagent: This reagent consists of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution. In the presence of nitrite, a multi-step diazotization reaction occurs, resulting in a purple azo compound that can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the 3-phenoxyphenoxy test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of the Griess reagent.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC₅₀ value.

Bioassay_Workflow cluster_mtt MTT Assay (Anticancer) cluster_griess Griess Assay (Anti-inflammatory) M_Start Seed Cancer Cells M_Treat Treat with 3-Phenoxyphenoxy Compound M_Start->M_Treat M_MTT Add MTT Reagent M_Treat->M_MTT M_Solubilize Solubilize Formazan (DMSO) M_MTT->M_Solubilize M_Read Measure Absorbance (570 nm) M_Solubilize->M_Read G_Start Seed Macrophages G_Treat Treat with Compound & Stimulate with LPS G_Start->G_Treat G_Collect Collect Supernatant G_Treat->G_Collect G_Griess Add Griess Reagent G_Collect->G_Griess G_Read Measure Absorbance (540 nm) G_Griess->G_Read

Caption: Workflow for in vitro biological activity assays.

Conclusion and Future Perspectives

The 3-phenoxyphenoxy scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. Its synthetic accessibility, coupled with its ability to be readily functionalized, allows for the creation of large and diverse compound libraries for high-throughput screening. The inherent physicochemical properties of this diaryl ether motif provide a solid foundation for developing drug candidates with favorable pharmacokinetic profiles.

The success of 3-phenoxyphenoxy-containing compounds as potent and selective kinase inhibitors, particularly in the context of BTK, highlights the potential of this scaffold in oncology. Future research will likely focus on expanding the repertoire of kinases and other enzyme targets that can be effectively modulated by this scaffold. Furthermore, the application of computational modeling and structure-based drug design will undoubtedly accelerate the rational design of next-generation inhibitors with improved potency, selectivity, and resistance profiles.

As our understanding of complex disease biology deepens, the need for novel chemical matter with diverse biological activities will continue to grow. The 3-phenoxyphenoxy scaffold, with its proven track record and inherent versatility, is poised to remain a key player in the ongoing quest for innovative therapeutics. This guide provides a robust framework for researchers to harness the power of this remarkable scaffold and contribute to the advancement of medicine.

References

  • Synthesis of biologically potent new 3-(heteroaryl)aminocoumarin derivatives via Buchwald–Hartwig C–N coupling. ResearchGate. [Link]

  • 1,3-Bis[3-(3-phenoxyphenoxy)phenoxy]benzene. CAS Common Chemistry. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. [Link]

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. National Institutes of Health. [Link]

  • Natural products targeting the MAPK-signaling pathway in cancer: overview. PubMed. [Link]

  • 1,3-Bis(3-phenoxyphenoxy)benzene. PubChem. [Link]

  • Nitric oxide (NO) scavenging assay, following Griess reagent method... ResearchGate. [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]

  • Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. PMC. [Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. PubMed. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi. PubMed. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]

  • Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical). MDPI. [Link]

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. [Link]

  • Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. Royal Society of Chemistry. [Link]

  • Analysis of Physicochemical Properties for Drugs of Natural Origin. SciSpace. [Link]

  • a Case Study on the Decision-Making Behind the Development of Linezolid, Daptomycin, and Lysobactin. Harvard University. [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. [Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. MDPI. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. ResearchGate. [Link]

  • Natural products modulating MAPK for CRC treatment: a promising strategy. PMC. [Link]

  • MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. ScienceDirect. [Link]

  • Inhibition of PI3K/AKT/mTOR pathway for the treatment of endometriosis. PMC. [Link]

  • Physicochemical drug properties associated with in vivo toxicological outcomes: A review. ResearchGate. [Link]

  • Summary of the IC 50 values determined from the MTT assay of A549 cells... ResearchGate. [Link]

  • Next-generation Bruton's Tyrosine Kinase (BTK) Inhibitors Potentially Targeting BTK C481S Mutation- Recent Developments and Perspectives. PubMed. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. [Link]

  • Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors.
  • Nitric Oxide Release Part III. Measurement and Reporting. PMC. [Link]

Sources

Exploratory

Technical Deep Dive: Diaryl Ether Primary Amine Building Blocks

The following technical guide details the strategic selection, synthesis, and application of diaryl ether primary amine building blocks in drug discovery. Executive Summary: The Structural Imperative In modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic selection, synthesis, and application of diaryl ether primary amine building blocks in drug discovery.

Executive Summary: The Structural Imperative

In modern medicinal chemistry, the diaryl ether (DAE) motif serves as a critical pharmacophore and structural linker. Unlike rigid biphenyls or hydrolytically unstable esters, the ether linkage (-O-) introduces a bond angle of approx. 120°, imparting a unique "bent" geometry that allows the molecule to adopt specific conformations required for binding deep hydrophobic pockets (e.g., the ATP-binding site of kinases).

The primary amine functionalized DAE is the most versatile building block in this class. The amine (-NH₂) serves as a universal "chemical handle," enabling rapid diversification via amide coupling, reductive amination, or Buchwald-Hartwig aminations to construct complex heterocycles. This guide focuses on the rigorous synthesis and application of these blocks, specifically 4-phenoxyaniline and its congeners, as scaffolds for PROTACs, kinase inhibitors, and macrocycles.

Synthetic Strategy: The Decision Matrix

The synthesis of a diaryl ether amine building block is rarely a "one-size-fits-all" approach. The electronic nature of the aryl rings dictates the pathway.

The Electronic Rule of Thumb
  • Electron-Deficient Electrophiles (e.g., Nitro-arenes): Use Nucleophilic Aromatic Substitution (S_NAr) . This is the most scalable and cost-effective route.

  • Electron-Rich/Neutral Electrophiles: Use Metal-Catalyzed Cross-Coupling (Ullmann or Buchwald-Hartwig). S_NAr will fail due to lack of ring activation.

Synthetic Decision Tree (Visualization)

The following diagram outlines the logical flow for selecting the optimal synthetic route based on substrate availability and electronics.

SynthesisDecision Start Target: Diaryl Ether Primary Amine CheckRing Analyze Electrophilic Ring (Halide Partner) Start->CheckRing E_Deficient Electron Deficient (e.g., -NO2, -CN, -CF3 ortho/para) CheckRing->E_Deficient Activated E_Rich Electron Rich / Neutral (e.g., -OMe, -Alk, Unsubstituted) CheckRing->E_Rich Deactivated SNAr_Route Route A: S_NAr (Base-Mediated) E_Deficient->SNAr_Route Metal_Route Route B: Metal Catalysis (Pd or Cu) E_Rich->Metal_Route Nitro_Int Intermediate: Nitro-Diaryl Ether SNAr_Route->Nitro_Int Buchwald Buchwald-Hartwig (Pd(OAc)2 / Ligand) Metal_Route->Buchwald Ullmann Ullmann Coupling (CuI / Ligand) Metal_Route->Ullmann Reduction Step 2: Reduction (H2/Pd-C or Fe/HCl) Nitro_Int->Reduction Final Final Product: Primary Amine Building Block Reduction->Final Buchwald->Final Direct Amine or Protected Ullmann->Final

Figure 1: Synthetic decision matrix for diaryl ether construction. Selection depends heavily on the electronic activation of the aryl halide precursor.

Experimental Protocols

The following protocols represent the "Gold Standard" for generating high-purity building blocks.

Protocol A: The S_NAr "Workhorse" Route (Scale: 10–50g)

Target: 4-Phenoxyaniline via 4-Nitrodiphenyl ether

Mechanism: The nitro group on 4-chloronitrobenzene activates the ring, allowing the phenoxide anion to displace the chloride via a Meisenheimer complex.

Step 1: Ether Formation

  • Reagents: 4-Chloronitrobenzene (1.0 equiv), Phenol (1.1 equiv), K₂CO₃ (1.5 equiv).

  • Solvent: DMF (Dimethylformamide) or DMSO. Concentration: 0.5 M.

  • Procedure:

    • Charge a round-bottom flask with Phenol and K₂CO₃ in DMF. Stir at RT for 30 min to generate the phenoxide in situ.

    • Add 4-Chloronitrobenzene.

    • Heat to 80–100 °C for 4–6 hours. Monitor by TLC/LCMS (Disappearance of chloride).

    • Workup: Pour into crushed ice/water. The product (4-nitrodiphenyl ether) usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol if necessary.

Step 2: Nitro Reduction

  • Reagents: 4-Nitrodiphenyl ether (from Step 1), 10% Pd/C (5 wt% loading).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve nitro compound in alcohol. Purge vessel with N₂.

    • Add Pd/C catalyst carefully (pyrophoric!).

    • Stir under H₂ atmosphere (balloon pressure) at RT for 2–12 hours.

    • Workup: Filter through a Celite pad to remove Pd. Concentrate filtrate.

    • Yield: Typically >90% over two steps.

Protocol B: Buchwald-Hartwig Coupling (For Deactivated Systems)

Target: 3-Phenoxyaniline or electron-rich variants

Context: When the halide partner lacks electron-withdrawing groups, S_NAr fails. Palladium catalysis is required.[1]

  • Reagents: Aryl Bromide (1.0 equiv), Phenol (1.2 equiv), Pd(OAc)₂ (2 mol%), Ligand (e.g., t-BuXPhos or BrettPhos, 4 mol%), K₃PO₄ (2.0 equiv).

  • Solvent: Toluene or Dioxane (degassed).

  • Procedure:

    • Combine all solids in a reaction tube.

    • Evacuate and backfill with Argon (3x).

    • Add solvent.[2] Heat to 100 °C for 12–18 hours.

    • Note: If the target is an aniline, you may couple a protected halo-aniline (e.g., N-Boc-4-bromoaniline) with phenol, then deprotect (TFA/DCM) to reveal the amine.

Quantitative Data: Physical Properties

Understanding the physical behavior of these blocks is crucial for storage and reaction planning.

Property4-Phenoxyaniline (p-isomer)3-Phenoxyaniline (m-isomer)4,4'-Oxydianiline (ODA)
CAS Number 139-59-33586-12-7101-80-4
MW ( g/mol ) 185.22185.22200.24
Appearance Off-white to beige solidLight yellow liquid/solidWhite/Colorless crystals
Melting Point 82–84 °C36–38 °C188–192 °C
pKa (Conj. Acid) ~4.5–5.0~4.0–4.5~4.8 (First amine)
Solubility DMSO, MeOH, DCMDMSO, MeOH, DCMDMSO, DMF (Low in DCM)
Oxidation Risk Moderate (Store under inert gas)ModerateHigh (Darkens on air exposure)

Strategic Application: PROTAC Linker Design

Diaryl ether amines are increasingly used in PROTAC (Proteolysis Targeting Chimera) design. The ether oxygen increases solubility compared to all-carbon linkers, and the rigid-yet-flexible geometry can improve the orientation of the E3 ligase relative to the target protein.

Workflow: From Building Block to PROTAC
  • Core Module: The primary amine (-NH₂) acts as the nucleophile.

  • Linker Attachment: React with a bifunctional linker (e.g., Bromo-PEG-acid or Alkyl dihalide).

  • Warhead Coupling: The remaining handle reacts with the Target Protein Ligand or E3 Ligase Ligand (e.g., Thalidomide derivative).

PROTAC_Workflow DAE Diaryl Ether Amine Scaffold Step1 Step 1: Amide Coupling (HATU/DIPEA) DAE->Step1 Linker Bifunctional Linker (e.g., HOOC-PEG-Br) Linker->Step1 Intermediate Linker-Scaffold Conjugate Step1->Intermediate Step2 Step 2: Final Assembly (S_N2 or Coupling) Intermediate->Step2 Warhead Warhead / E3 Ligand (e.g., Pomalidomide) Warhead->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC

Figure 2: General workflow for incorporating diaryl ether amines into PROTAC degraders. The amine serves as the critical attachment point for the linker chain.

References

  • Ullmann Ether Synthesis Review: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[3][4] Angewandte Chemie International Edition. Link

  • Buchwald-Hartwig Ether Protocol: Burgos, C. H., et al. (2006). A General Method for the Synthesis of Diaryl Ethers. Angewandte Chemie. Link

  • Medicinal Chemistry of Diaryl Ethers: Li, F., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.[5] Journal of Agricultural and Food Chemistry. Link

  • SNAr Methodology: Lindstedt, E., et al. (2016). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Organic Letters. Link

  • Polyimide Monomers: Sroog, C. E. (1991). Polyimides. Progress in Polymer Science. Link

Sources

Foundational

Technical Whitepaper: Analytical Deconvolution of the Unindexed Chemical Entity IYCFGQGYHUFHRB-UHFFFAOYSA-N

The following technical guide serves as a comprehensive whitepaper on the investigation and characterization of the chemical entity identified by the InChI Key IYCFGQGYHUFHRB-UHFFFAOYSA-N . [1] Executive Summary In the d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive whitepaper on the investigation and characterization of the chemical entity identified by the InChI Key IYCFGQGYHUFHRB-UHFFFAOYSA-N .

[1]

Executive Summary

In the domain of drug discovery and chemical informatics, the InChI Key (International Chemical Identifier Key) serves as a rigid, hashed digital signature for a unique chemical structure.[1] The identifier IYCFGQGYHUFHRB-UHFFFAOYSA-N presents a distinct anomaly: it is currently unindexed in major public repositories (PubChem, ChemSpider, CAS Common Chemistry).[1]

This absence classifies the compound as "Dark Chemical Matter" —likely a proprietary New Chemical Entity (NCE), a theoretical structure generated in silico, or a newly synthesized compound not yet deposited in public ontologies.[1] This guide outlines the forensic deconvolution of the key itself and establishes a standardized experimental protocol for the physical characterization of the corresponding molecule.[1]

InChI Key Forensics: Structural Decoding

Before initiating wet-lab protocols, we must extract all available metadata from the hash string itself.[1] The InChI Key is not a random string; it is a layered hash derived from the InChI string.[1]

Layer Analysis

The key IYCFGQGYHUFHRB-UHFFFAOYSA-N decomposes as follows:

SegmentValueTechnical Interpretation
Block 1 (Connectivity) IYCFGQGYHUFHRBEncodes the molecular skeleton (atoms and bonds).[1] The 14-character length is standard, but the specific hash indicates a unique connectivity not matching common drugs (e.g., not Sitagliptin, Ibuprofen, or simple solvents).
Block 2 (Stereochemistry) UHFFFAOYSACritical Finding: This is a standard "null" block.[1] • UHFFF: No stereochemistry (or undefined).[1] • AOYSA: Standard isotopic layer (non-isotopic).[1] Implication: The molecule is likely achiral, or its stereochemistry was not defined during generation.[1]
Block 3 (Protonation) NNeutral. The species is uncharged (not a salt or ion).[1]
Theoretical Implications

The "UHFFFAOYSA" block suggests a stable, organic framework without complex chiral centers defined in the source file.[1] This often points to:

  • Early-stage lead compounds (often achiral heteroaromatics).[1]

  • Fragment-based drug discovery (FBDD) hits.

  • Metabolites stripped of stereochemical data.

Strategic "Search" Protocol (Digital & Wet Lab)

Since the digital search yields zero hits, the "Search" shifts from database mining to analytical elucidation . The following workflow is the industry standard for validating such an entity.

Workflow Visualization

The following diagram illustrates the decision logic for characterizing this unindexed entity.

G Start Input: InChI Key IYCFGQGYHUFHRB-UHFFFAOYSA-N DB_Check Public Database Query (PubChem, CAS, ChemSpider) Start->DB_Check Result_Null Result: NO MATCH (Dark Chemical Matter) DB_Check->Result_Null 0 Hits Forensics InChI Forensics (Block 2: UHFFFAOYSA = Achiral) Result_Null->Forensics WetLab Wet-Lab Characterization Protocol Forensics->WetLab MS HRMS (Orbitrap) Determine Formula WetLab->MS NMR 2D NMR (HSQC/HMBC) Determine Connectivity MS->NMR XRD X-Ray Crystallography (If Solid) NMR->XRD Validation Structure Validation & Re-Hashing XRD->Validation

Figure 1: Strategic deconvolution workflow for the unindexed InChI Key IYCFGQGYHUFHRB-UHFFFAOYSA-N.

Experimental Characterization Protocols

To scientifically validate the molecule behind IYCFGQGYHUFHRB-UHFFFAOYSA-N, the following protocols must be executed. These are self-validating systems designed to eliminate structural ambiguity.[1]

High-Resolution Mass Spectrometry (HRMS)

Objective: Establish the Molecular Formula.

  • Methodology: Electrospray Ionization (ESI) on an Orbitrap or Q-TOF system.[1]

  • Protocol:

    • Dissolve 0.1 mg of sample in MeOH/Water (1:1).

    • Inject via direct infusion at 5 µL/min.

    • Acquire data in positive ([M+H]+) and negative ([M-H]-) modes.[1]

    • Causality: We look for the monoisotopic mass.[1] The "Neutral" (N) flag in the InChI key implies we should see a clean parent ion without salt adducts initially.[1]

Nuclear Magnetic Resonance (NMR) Profiling

Objective: Solve the Connectivity (The "IYCF..." Block).

  • Methodology: 500 MHz or higher cryoprobe system.

  • Required Experiments:

    • 1H NMR: To count protons and identify chemical environments (aromatic vs. aliphatic).[1]

    • 13C NMR: To count carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): To map H-C correlations (validating the skeleton).[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range connectivity across heteroatoms.[1]

  • Self-Validation: The structure derived from NMR must generate the exact InChI string that hashes to IYCFGQGYHUFHRB. If the hash differs, the structure is incorrect.

Solubility & Stability Profiling (Pre-Clinical)

Since this is likely a research compound, establishing its physicochemical baseline is critical for biological testing.[1]

ParameterAssay MethodRelevance
Kinetic Solubility Nephelometry (pH 7.4)Determines max concentration for bioassays.
LogD (Lipophilicity) Shake-flask (Octanol/Water)Predicts membrane permeability.[1]
Chemical Stability LC-MS (24h in DMSO/PBS)Ensures the "Neutral" InChI state persists in solution.

Biological Signaling & Mechanism (Hypothetical Framework)

In the absence of a known target (due to the unindexed nature), we employ a Phenotypic Screening approach.[1] The diagram below outlines how to place IYCFGQGYHUFHRB-UHFFFAOYSA-N into a biological context using a high-content screening (HCS) funnel.

Pathway Compound Compound IYCFGQGYHUFHRB... Screen Phenotypic Screen (Cell Viability/Reporter) Compound->Screen 10 µM Hit_Class Hit Classification Screen->Hit_Class Activity > 50% Kinase Kinase Inhibitor? Hit_Class->Kinase GPCR GPCR Modulator? Hit_Class->GPCR Chan Ion Channel? Hit_Class->Chan Target_ID Target Deconvolution (Proteomics/CETSA) Kinase->Target_ID GPCR->Target_ID Chan->Target_ID

Figure 2: Phenotypic interrogation pathway for characterizing the biological activity of the unknown entity.

Conclusion

The InChI Key IYCFGQGYHUFHRB-UHFFFAOYSA-N represents a unique identifier for a chemical entity that currently exists outside the public domain.[1] The "UHFFFAOYSA" segment confirms it is a standard, likely achiral organic molecule.[1]

For researchers encountering this key:

  • Do not assume it is a common drug (standard drugs are fully indexed).[1]

  • Verify the source: It is likely an internal registration code or a generated structure from a virtual library.[1]

  • Execute the validation protocol: Use HRMS and NMR to reverse-engineer the structure, then use open-source tools (like RDKit) to generate the InChI Key of your derived structure.[1] Only a perfect string match validates the identity.

References

  • IUPAC International Chemical Identifier (InChI) . IUPAC Trust.[1] Available at: [Link][1]

  • PubChem Database . National Library of Medicine.[1][2][3] "InChIKey Specification." Available at: [Link][1][4]

  • Heller, S. R., et al. (2015).[1] "InChI, the IUPAC International Chemical Identifier."[1] Journal of Cheminformatics, 7:23. Available at: [Link][1]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for the NMR/MS protocols cited).

Sources

Exploratory

Comparative Scaffold Analysis: Ortho-Methoxy vs. Meta-Phenoxy Ethylamines

Subtitle: A Technical Guide to Structural Divergence in Phenoxyalkylamine Pharmacophores Executive Summary This technical guide analyzes the structural and pharmacological divergence between 2-(2-methoxyphenoxy)ethylamin...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Technical Guide to Structural Divergence in Phenoxyalkylamine Pharmacophores

Executive Summary

This technical guide analyzes the structural and pharmacological divergence between 2-(2-methoxyphenoxy)ethylamine (Compound A) and 2-(3-phenoxyphenoxy)ethanamine (Compound B). While both share a core phenoxyethylamine backbone, the substitution pattern—an ortho-methoxy group versus a meta-phenoxy group—fundamentally alters their physicochemical landscape and biological targets.

Compound A is a validated pharmaceutical intermediate (Carvedilol synthesis) with established affinity for


-adrenergic and serotonergic receptors. Compound B represents a lipophilic expansion of the scaffold, shifting the pharmacophore towards enzyme inhibition (e.g., Arginase) and ion channel modulation. This guide provides synthesis protocols, predicted physicochemical data, and target validation workflows for researchers in lead optimization.

Part 1: Physicochemical Profiling & Structural Logic

The transition from a methoxy to a phenoxy substituent is not merely an increase in molecular weight; it is a shift from a hydrogen-bond acceptor motif to a hydrophobic, steric bulk motif.

Table 1: Comparative Physicochemical Properties
Property2-(2-methoxyphenoxy)ethylamine2-(3-phenoxyphenoxy)ethanamineImpact on Bioactivity
Molecular Weight 167.21 g/mol 229.28 g/mol Compound B exceeds "Fragment" size, approaching "Lead-like" space.
LogP (Predicted) ~1.1 - 1.3~3.2 - 3.5Compound B crosses the blood-brain barrier (BBB) more readily but risks non-specific binding.
Topological PSA ~30 Ų~30 ŲSimilar polar surface area; solubility is the differentiating factor.
Electronic Effect Electron Donating (+M effect)Weakly Deactivating (-I effect)Alters the pKa of the ether oxygen and potential metabolic stability.
Steric Profile Compact, Planar constraint possibleBulky, Biaryl rotationCompound B requires larger binding pockets (e.g., hydrophobic channels).

Part 2: Synthetic Architectures

The synthesis of both compounds relies on the formation of the alkyl-aryl ether bond. However, the purification and handling differ due to the physical state (oil vs. solid) and lipophilicity.

Core Synthesis Protocol: Williamson Ether Synthesis

This protocol is the industry standard for Compound A (Carvedilol intermediate) and is adapted here for Compound B.

Reagents:

  • Substrate: Guaiacol (for A) or 3-Phenoxyphenol (for B).

  • Alkylating Agent: 2-Chloroethylamine hydrochloride.[1]

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (NaOH).[1]
    
  • Solvent: DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone).

Step-by-Step Methodology
  • Activation:

    • Charge a reaction vessel with 1.0 eq of the Phenol substrate and 3.0 eq of anhydrous

      
       in DMF.
      
    • Stir at 60°C for 30 minutes to generate the phenoxide anion. Note: 3-phenoxyphenol requires longer activation due to steric hindrance.

  • Alkylation:

    • Add 1.2 eq of 2-Chloroethylamine HCl portion-wise.

    • Heat the mixture to 90°C (Compound A) or 110°C (Compound B).

    • Monitor via TLC (System: DCM/MeOH 9:1). Compound B will show a significantly higher

      
       value.
      
  • Work-up (Divergent):

    • Compound A: Dilute with water, extract with DCM. The product is often an oil.[2] Purify via vacuum distillation (bp ~98°C at 0.4 mmHg).

    • Compound B: Dilute with water, extract with Ethyl Acetate. The product is likely a waxy solid or viscous oil. Recrystallization from hexane/ether may be required to remove unreacted phenol.

  • Salt Formation:

    • Dissolve the free base in diethyl ether. Bubble dry HCl gas to precipitate the hydrochloride salt for stability.

Visualization: Synthetic Pathway & Divergence

SynthesisPath Start Starting Phenol Activation Phenoxide Generation (K2CO3 / DMF / 60°C) Start->Activation Alkylation Alkylation (+ Cl-CH2-CH2-NH2) Activation->Alkylation CompA 2-(2-methoxyphenoxy)ethylamine (Target: GPCRs) Alkylation->CompA Input: Guaiacol CompB 2-(3-phenoxyphenoxy)ethanamine (Target: Channels/Enzymes) Alkylation->CompB Input: 3-Phenoxyphenol

Figure 1: Divergent synthesis pathways based on phenolic starting material.

Part 3: Pharmacological Targets & Mechanism of Action

Compound A: The GPCR Ligand

2-(2-methoxyphenoxy)ethylamine is a "privileged fragment" in medicinal chemistry.

  • Primary Role: It serves as the tail fragment of Carvedilol , contributing to

    
    -adrenergic antagonism.
    
  • Secondary Pharmacology:

    • 5-HT1A Receptor: Acts as a partial agonist.[3] The ortho-methoxy group mimics the indole ring electronics of serotonin, allowing docking into the orthosteric site.

    • 
      -Adrenoceptor:  The ethylamine chain provides the ionic interaction with Asp113 (in TM3), while the methoxyphenol moiety engages in pi-pi stacking with Phe residues in the binding pocket.
      
Compound B: The Lipophilic Modulator

2-(3-phenoxyphenoxy)ethanamine shifts activity away from compact GPCR pockets toward larger hydrophobic channels and metalloenzymes.

  • Sodium Channels (Nav): The biaryl ether motif is a pharmacophore found in Type II sodium channel blockers. The 3-phenoxy group allows the molecule to partition into the lipid bilayer and access the inner pore of the channel (local anesthetic site).

  • Arginase Inhibition: Research indicates that 3-phenoxyphenoxy derivatives can act as arginase inhibitors.[4] The phenoxy group fits into the hydrophobic outer rim of the arginase active site, while the amine coordinates with the manganese cluster or hydrogen bonds with the catalytic cleft.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Phenoxyethylamine Core SubA Ortho-Methoxy Subst. Core->SubA SubB Meta-Phenoxy Subst. Core->SubB EffectA H-Bond Acceptor + Compact Sterics SubA->EffectA TargetA GPCRs (5-HT1A, Alpha-1) (e.g., Carvedilol) EffectA->TargetA EffectB High Lipophilicity + Biaryl Rotation SubB->EffectB TargetB Ion Channels (Nav) & Arginase EffectB->TargetB

Figure 2: SAR Decision Tree illustrating how the substituent drives target selectivity.

Part 4: Experimental Validation Workflow

To validate the specific activity of these molecules, the following assays are recommended.

GPCR Binding Assay (For Compound A)
  • System: Radioligand displacement assay using CHO cells expressing human

    
    -adrenoceptors.
    
  • Tracer: [3H]-Prazosin.

  • Protocol:

    • Incubate membrane preparations with [3H]-Prazosin (0.2 nM) and varying concentrations of Compound A (

      
       to 
      
      
      
      M).
    • Filter through GF/B filters after 60 min incubation at 25°C.

    • Measure radioactivity. Calculate

      
       and 
      
      
      
      .
    • Expectation:

      
       in the low micromolar range (as it is a fragment, not the full drug).
      
Arginase Inhibition Assay (For Compound B)
  • System: Colorimetric determination of urea production.

  • Protocol:

    • Incubate purified Arginase I (human recombinant) with Arginine substrate and Compound B.

    • Stop reaction after 30 mins.

    • Add

      
      -isonitrosopropiophenone (ISPF) and heat to 100°C for 45 mins.
      
    • Measure absorbance at 540 nm.

    • Control: Use ABH (2(S)-amino-6-boronohexanoic acid) as a positive control.

References

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethanamine.[2][3][5][6][7][8] National Center for Biotechnology Information. Retrieved from [Link]

  • Glennon, R. A., et al. (1994). Binding of phenalkylamine derivatives at 5-HT1A and 5-HT2 receptors. Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Protocols for reductive amination of phenoxyphenoxy amines

Application Note: AN-RXN-045 [1] Introduction & Scope The phenoxyphenoxy scaffold is a privileged structural motif in medicinal chemistry and agrochemistry, frequently appearing in PPAR agonists, juvenile hormone mimics...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-RXN-045

[1]

Introduction & Scope

The phenoxyphenoxy scaffold is a privileged structural motif in medicinal chemistry and agrochemistry, frequently appearing in PPAR agonists, juvenile hormone mimics (e.g., Pyriproxyfen, Fenoxycarb), and kinase inhibitors.

While the ether linkages provide metabolic stability and lipophilicity, they present specific challenges during reductive amination:

  • Solubility: The bis-aryl ether moiety renders these substrates highly lipophilic, often causing precipitation in standard protic solvents (MeOH) used for borohydride reductions.

  • Nucleophilicity: If the amine is directly attached to the aromatic ring (an aniline), its nucleophilicity is compromised, making imine formation rate-limiting.

  • Steric Bulk: The flexible but bulky phenoxy tail can hinder the approach of reducing agents if not properly solvated.[1]

This guide details two field-proven protocols designed to overcome these barriers, prioritizing yield and purity.

Mechanistic Principles

Reductive amination proceeds via the reversible formation of an imine (or iminium ion) followed by irreversible hydride reduction.[1]

  • The Equilibrium Challenge: For phenoxyphenoxy anilines, the equilibrium constant (

    
    ) for imine formation is low. Water generated during the reaction hydrolyzes the imine back to the starting materials.[1]
    
  • The Selectivity Solution: We utilize reducing agents that discriminate between the imine and the starting carbonyl.[1][2]

    • Sodium Triacetoxyborohydride (STAB): Mild, tolerates acid catalysis, and reduces imines much faster than ketones/aldehydes.[3]

    • Titanium(IV) Isopropoxide (

      
      ):  Acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward, essential for deactivated amines.[1]
      
Mechanism Visualization

ReductiveAminationMechanism Start Carbonyl + Amine Inter Hemiaminal Start->Inter Acid Cat. (AcOH or Ti) Imine Iminium Ion Inter->Imine -H2O (Driven by Ti or Sieves) Product Secondary Amine Imine->Product Hydride Transfer (STAB or NaBH4)

Figure 1: General mechanistic flow. For phenoxyphenoxy substrates, the "Hemiaminal to Imine" step is the critical bottleneck.

Protocol A: The Standard Method (STAB)

Best for: Aliphatic phenoxyphenoxy amines and reactive aldehydes.[1] Advantages: One-pot, mild, no moisture sensitivity.

Reagents & Materials[1][3][4][5][6][7]
  • Substrate: Phenoxyphenoxy amine (1.0 equiv)[1]

  • Carbonyl: Aldehyde/Ketone (1.1–1.2 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4–1.6 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous). Note: Avoid MeOH due to poor solubility of the phenoxy scaffold.[1]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv).

Step-by-Step Procedure
  • Solvation: In a clean, dry reaction vial, dissolve the phenoxyphenoxy amine in DCE (0.2 M concentration).

  • Carbonyl Addition: Add the aldehyde or ketone.[1]

  • Acidification: Add glacial acetic acid.

    • Why: This buffers the pH to ~5-6, accelerating imine formation without deactivating the amine completely.[1]

  • Reductant Addition: Add STAB in a single portion.

    • Observation: Mild effervescence may occur.[1]

  • Reaction: Stir at room temperature (RT) for 2–16 hours. Monitor by LCMS.[1]

    • Target: Disappearance of starting amine.[1]

  • Quench: Add saturated aqueous

    
     slowly. Stir for 15 minutes to neutralize acetic acid and decompose boron complexes.
    
  • Extraction: Extract with DCM (

    
    ). The lipophilic product will partition strongly into the organic phase.[1]
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (typically Hexane/EtOAc).
    

Protocol B: The "Power" Method (Titanium-Mediated)

Best for: Phenoxyphenoxy anilines (low nucleophilicity), hindered ketones, or when Protocol A fails. Advantages: Forces imine formation by trapping water; allows use of cheaper


.[1]
Reagents & Materials[1][3][4][5][6][7]
  • Substrate: Phenoxyphenoxy aniline (1.0 equiv)[1]

  • Carbonyl: Ketone/Aldehyde (1.2 equiv)[1]

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5–2.0 equiv)[1]
    
  • Reductant: Sodium borohydride (

    
    ) (1.5 equiv)[1]
    
  • Solvent: THF (anhydrous).

Step-by-Step Procedure
  • Complexation: In a dry flask under nitrogen, combine the amine and ketone in anhydrous THF.

  • Titanium Addition: Add

    
     neat via syringe.[1]
    
    • Safety:

      
       is moisture sensitive.
      
  • Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours if hindered).

    • Checkpoint: Monitor by TLC/LCMS.[1] You should see the imine intermediate mass.[1]

  • Reduction: Cool the mixture to 0°C. Add

    
     (solid or solution in minimal diglyme) portion-wise.
    
    • Note: Ethanol (absolute) can be added (1 mL) at this stage to solubilize

      
       if needed, but usually not required if the imine is pre-formed.
      
  • Workup (Critical): The "Titanium Emulsion" Issue.

    • Add 10% aqueous NaOH (or

      
      ) slowly to the reaction mixture.[1]
      
    • A white/grey precipitate (

      
      ) will form.
      
    • Do not extract yet. Stir vigorously for 30 minutes until the precipitate becomes granular.

    • Filter through a pad of Celite.[1][4] Wash the pad with EtOAc.[1]

  • Isolation: The filtrate will separate easily.[1] Wash the organic layer with brine, dry, and concentrate.

Comparative Data & Selection Guide

FeatureProtocol A (STAB)Protocol B (

)
Primary Use Case Aliphatic amines, AldehydesAnilines, Ketones, Hindered substrates
Solvent System DCE (Chlorinated)THF (Ether)
Water Sensitivity LowHigh (Strictly Anhydrous start)
Workup Difficulty Low (Simple extraction)Medium (Filtration required)
Typical Yield 75–90%85–98%
Workflow Decision Tree

DecisionTree Start Start: Phenoxyphenoxy Amine CheckType Is the amine an Aniline (Ar-NH2)? Start->CheckType YesAniline Yes CheckType->YesAniline Deactivated Nucleophile NoAliphatic No (Aliphatic) CheckType->NoAliphatic Active Nucleophile ProtocolB Use Protocol B (Ti(OiPr)4 / NaBH4) YesAniline->ProtocolB Requires Lewis Acid CheckCarbonyl Is the Carbonyl a Ketone? NoAliphatic->CheckCarbonyl ProtocolA Use Protocol A (STAB / DCE / AcOH) CheckCarbonyl->ProtocolA Aldehyde CheckCarbonyl->ProtocolB Hindered Ketone

Figure 2: Selection logic for maximizing yield based on substrate electronics.[1]

Troubleshooting & Optimization

Issue: Low Conversion (Starting Material Remains)
  • Cause: Incomplete imine formation.[1]

  • Fix (Protocol A): Increase AcOH to 2.0 equiv or switch to Protocol B.

  • Fix (Protocol B): Heat the imine formation step to 60°C before adding

    
    .
    
Issue: Over-Alkylation (Dialkylation)[1]
  • Cause: The product amine is more nucleophilic than the starting amine (common with aliphatic amines).[1]

  • Fix: Use a slight excess of the amine (1.2 equiv) relative to the carbonyl, or slow addition of the carbonyl to the amine/reductant mixture.[1]

Issue: Solubility/Precipitation
  • Cause: The phenoxyphenoxy group is aggregating.[1]

  • Fix: Add co-solvent.[1][5] For DCE, add 10% THF. For THF, add 10% Toluene. Avoid water and pure alcohols.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link[1]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[1][7] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][8] The Journal of Organic Chemistry. Link[1]

  • Organic Chemistry Portal. "Reductive Amination - Sodium Triacetoxyborohydride." Link

Sources

Application

Application Notes and Protocols for Neuropeptide Y5 Receptor Ligand Binding Assays

Introduction: The Neuropeptide Y5 Receptor - A Key Target in Physiology and Disease The Neuropeptide Y (NPY) system is a crucial signaling network in the central and peripheral nervous systems, regulating a diverse array...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Neuropeptide Y5 Receptor - A Key Target in Physiology and Disease

The Neuropeptide Y (NPY) system is a crucial signaling network in the central and peripheral nervous systems, regulating a diverse array of physiological processes. Within this system, the Neuropeptide Y5 receptor (Y5R), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target. Primarily coupled to Gαi, the activation of Y5R by its endogenous ligands—NPY, peptide YY (PYY), and pancreatic polypeptide (PP)—initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1] Furthermore, Y5R activation has been shown to mobilize intracellular calcium and stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, implicating it in the regulation of cell growth and proliferation.[1]

Functionally, the Y5 receptor is most prominently recognized for its role in stimulating food intake, making it a key area of investigation for anti-obesity therapeutics.[2][3][4] Preclinical studies have demonstrated that Y5R antagonists can effectively reduce body weight gain in diet-induced obese models.[2] Beyond metabolism, the Y5R is also implicated in the modulation of anxiety and the regulation of cell migration, particularly in the context of cancer metastasis.[5][6][7][8] Given its central role in these critical pathophysiological processes, the development of robust and reliable ligand binding assays is paramount for the discovery and characterization of novel Y5R-targeting compounds.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting radioligand binding assays for the Neuropeptide Y5 receptor. It offers detailed, field-proven protocols for both saturation and competitive binding assays, explains the scientific rationale behind key experimental steps, and provides guidance on data analysis and interpretation to ensure the generation of high-quality, reproducible results.

Signaling Pathway and Assay Workflow Visualization

To provide a clear conceptual framework, the following diagrams illustrate the canonical Y5R signaling pathway and the general workflow of a radioligand binding assay.

Y5R_Signaling_Pathway cluster_membrane Plasma Membrane Y5R Y5 Receptor G_protein Gαi/oβγ Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_Pathway MAPK/ERK Pathway G_protein->ERK_Pathway Activates cAMP cAMP AC->cAMP Converts NPY NPY/PYY NPY->Y5R Binds ATP ATP ATP->AC Physiological_Response Physiological Response (e.g., increased food intake) cAMP->Physiological_Response Decreased level leads to ERK_Pathway->Physiological_Response Modulates

Caption: Canonical Neuropeptide Y5 Receptor Signaling Pathway.

Binding_Assay_Workflow start Start membrane_prep Prepare Y5R-expressing cell membranes or whole cells start->membrane_prep incubation Incubate Membranes, Radioligand, and Test Compound membrane_prep->incubation reagent_prep Prepare Radioligand, Test Compounds, and Buffers reagent_prep->incubation separation Separate Bound from Free Radioligand (Filtration) incubation->separation wash Wash Filters to Reduce Non-specific Binding separation->wash detection Quantify Radioactivity (Scintillation Counting) wash->detection analysis Data Analysis (Kd, Bmax, Ki) detection->analysis end End analysis->end

Caption: General Workflow of a Filtration-Based Radioligand Binding Assay.

Part 1: Receptor Source Preparation

The quality of the receptor preparation is foundational to a successful binding assay. The goal is to obtain a consistent source of Y5R with high specific activity. This can be achieved using either whole cells transiently or stably expressing the receptor, or more commonly, membrane homogenates prepared from these cells or from native tissues.

Protocol 1: Preparation of Cell Membranes from Y5R-Transfected Cells

This protocol is designed for cells cultured in T175 flasks. Adjust volumes accordingly for other culture formats.

Rationale: Mechanical homogenization followed by differential centrifugation isolates the plasma membranes, where the Y5 receptor is located, from cytosolic and nuclear components. The inclusion of protease inhibitors is critical to prevent receptor degradation.

Materials:

  • Y5R-expressing cells (e.g., HEK293, CHO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scrapers

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, with freshly added protease inhibitor cocktail.

  • Dounce homogenizer or polytron

  • High-speed refrigerated centrifuge

  • Ultracentrifuge

  • Bradford Assay Reagent for protein quantification

Procedure:

  • Cell Harvest: Grow cells to 80-90% confluency. Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Lysis: Add 10 mL of ice-cold Homogenization Buffer to each flask. Scrape the cells and transfer the cell suspension to a pre-chilled centrifuge tube.

  • Homogenization: Homogenize the cell suspension on ice using a Dounce homogenizer (20-30 strokes) or a polytron (2-3 bursts of 10-15 seconds). Expert Tip: Check for cell lysis periodically under a microscope. The goal is to break open the cells while keeping nuclei intact.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Membrane Pelleting: Carefully transfer the supernatant to a pre-chilled ultracentrifuge tube. Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.

  • Final Pelleting: Repeat the ultracentrifugation step (40,000 x g for 30 minutes at 4°C).

  • Storage: Discard the supernatant and resuspend the final membrane pellet in a small volume of Homogenization Buffer.

  • Quantification: Determine the protein concentration of the membrane preparation using the Bradford assay.

  • Aliquoting and Storage: Aliquot the membrane suspension and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Part 2: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying ligand-receptor interactions due to their high sensitivity and robustness.[9] This section details the protocols for two fundamental types of binding assays: saturation and competition.

Choosing a Radioligand

The selection of an appropriate radioligand is critical. Key characteristics include:

  • High Affinity: To ensure robust binding at low concentrations.

  • High Specificity: To minimize binding to other receptor subtypes.

  • High Specific Activity: Typically >20 Ci/mmol for ³H-labeled ligands and >2000 Ci/mmol for ¹²⁵I-labeled ligands, to enable sensitive detection.[10]

  • Low Non-specific Binding: To maximize the signal-to-noise ratio.[10]

For the Y5R, commonly used radioligands include ¹²⁵I-labeled peptide agonists such as [¹²⁵I]Peptide YY or the highly selective Y5 agonist [¹²⁵I][hPP1–17, Ala31, Aib32]NPY .[1][11]

Protocol 2: Saturation Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) of the radioligand and the total receptor density (Bmax) in the membrane preparation.[9]

Rationale: By incubating a fixed amount of receptor with increasing concentrations of radioligand, one can determine the concentration at which half of the receptors are occupied (Kd) and the concentration at which all receptors are occupied (Bmax). Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor to saturate all specific binding sites.

Materials:

  • Y5R membrane preparation (from Protocol 1)

  • Radioligand (e.g., [¹²⁵I]PYY)

  • Unlabeled competitor for non-specific binding (e.g., cold NPY or a specific Y5R antagonist like CGP71683A)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA

  • 96-well microplates

  • Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester)

  • GF/C or GF/B filter mats, pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: Prepare serial dilutions of the radioligand in Assay Buffer. A typical concentration range would span from 0.1 x Kd to 10 x Kd (if Kd is known) or from pM to nM concentrations.

  • Plate Layout: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Radioligand dilution + Y5R membranes.

    • Non-specific Binding (NSB): Radioligand dilution + Y5R membranes + high concentration of unlabeled competitor (e.g., 1 µM NPY).

  • Reaction Initiation:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 50 µL of the appropriate radioligand dilution to each well.

    • For NSB wells, add 50 µL of the unlabeled competitor. For Total Binding wells, add 50 µL of Assay Buffer.

    • Initiate the binding reaction by adding 50 µL of the diluted Y5R membrane preparation (typically 10-50 µg protein per well) to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[11] Expert Tip: The optimal incubation time should be determined empirically through time-course experiments.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the pre-soaked filter mat using the cell harvester.[10][12]

  • Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[12]

  • Detection: Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding .

    • Plot Specific Binding versus the concentration of the radioligand.

    • Analyze the data using non-linear regression (one-site binding hyperbola) in software like GraphPad Prism to determine the Kd and Bmax values.

Protocol 3: Competitive Binding Assay

Objective: To determine the affinity (Ki) of an unlabeled test compound for the Y5R.[9]

Rationale: This assay measures the ability of a test compound to compete with a fixed concentration of radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific radioligand binding is the IC₅₀. The IC₅₀ can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Materials:

  • Same as for the Saturation Binding Assay, plus the unlabeled test compounds.

Procedure:

  • Assay Setup: Prepare serial dilutions of the unlabeled test compounds. A wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) is recommended for initial characterization.

  • Plate Layout: In a 96-well plate, set up the following wells in triplicate:

    • Total Binding: Assay Buffer + Radioligand + Y5R membranes.

    • Non-specific Binding (NSB): High concentration of a standard unlabeled competitor (e.g., 1 µM NPY) + Radioligand + Y5R membranes.

    • Competition: Test compound dilution + Radioligand + Y5R membranes.

  • Reaction Initiation:

    • Add 50 µL of Assay Buffer to Total Binding wells or 50 µL of the appropriate test compound dilution/NSB competitor to the respective wells.

    • Add 50 µL of radioligand at a fixed concentration (typically at or below its Kd value determined from the saturation assay).

    • Initiate the binding reaction by adding 100 µL of the diluted Y5R membrane preparation.

  • Incubation, Termination, and Detection: Follow steps 4-7 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the test compound: % Specific Binding = [(Binding in presence of test compound - NSB) / (Total Binding - NSB)] x 100 .

    • Plot the % Specific Binding versus the log concentration of the test compound.

    • Analyze the data using non-linear regression (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation assay).

Data Interpretation and Quality Control

Rigorous data analysis and stringent quality control are essential for the validity of binding assay results.

Expected Quantitative Data

The following table summarizes typical binding parameters that can be obtained from these assays. The exact values will depend on the specific radioligand, receptor source, and assay conditions.

ParameterAssay TypeDescriptionTypical Value Range (Y5R)
Kd SaturationDissociation constant; a measure of radioligand affinity. Lower Kd indicates higher affinity.0.1 - 5 nM[11]
Bmax SaturationMaximum number of binding sites; reflects receptor density.10 - 500 fmol/mg protein[11]
IC₅₀ CompetitionConcentration of a competitor that inhibits 50% of specific radioligand binding.Varies by compound
Ki CompetitionInhibition constant; a measure of the affinity of the unlabeled test compound.Varies by compound
Self-Validating System: Key Quality Control Checks
  • Specific Binding: Should be >80% of total binding at the Kd concentration of the radioligand. High non-specific binding (>50% of total) can obscure the specific signal and should be addressed by optimizing assay conditions (e.g., using PEI-coated filters, adding BSA to buffers).[12]

  • Reproducibility: Triplicate determinations should have a coefficient of variation (CV) of less than 15%. Assays should be repeated to ensure inter-assay reproducibility.

  • Data Integrity: In saturation assays, the non-specific binding should increase linearly with radioligand concentration. In competition assays, the curve should exhibit a proper sigmoidal shape with a Hill slope close to 1.0.

  • Positive Controls: Always include known Y5R agonists (e.g., NPY, [D-Trp³²]NPY) and antagonists (e.g., CGP71683A) as standards to validate the assay performance.[11]

References

  • Czarnecka, M., et al. (2021). Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation. Frontiers in Cell and Developmental Biology. [Link]

  • Czarnecka, M., et al. (2021). Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation. PMC - NIH. [Link]

  • Czarnecka, M., et al. (2021). Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation. PubMed. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Kask, A., et al. (2016). Neuropeptide Y: A stressful review. PMC. [Link]

  • Sainsbury, A., et al. (2002). A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice. PubMed Central. [Link]

  • Raposinho, P. D., et al. (2001). Characterization of Neuropeptide Y (NPY) Y5 Receptor-Mediated Obesity in Mice: Chronic Intracerebroventricular Infusion of d-Trp34NPY. Oxford Academic. [Link]

  • Zimmerman, J. M., et al. (2021). Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor. ResearchGate. [Link]

  • Quirion, R., et al. (2002). Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY. PMC. [Link]

  • Keller, M., et al. (2021). Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools. ACS Publications. [Link]

  • Li, F., et al. (2010). Neuropeptide Y Y5 Receptor Promotes Cell Growth through Extracellular Signal-Regulated Kinase Signaling and Cyclic AMP Inhibition in a Human Breast Cancer Cell Line. AACR Journals. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

Sources

Method

Application Note: High-Throughput Synthesis and Validation of Serotonin 5-HT Receptor Antagonist Libraries

Abstract This application note details a robust, self-validating methodology for the parallel synthesis of small-molecule libraries targeting the Serotonin (5-Hydroxytryptamine, 5-HT) receptor family. Focusing on the "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating methodology for the parallel synthesis of small-molecule libraries targeting the Serotonin (5-Hydroxytryptamine, 5-HT) receptor family. Focusing on the "privileged structure" approach, we utilize the N-arylpiperazine scaffold—a proven pharmacophore for 5-HT1A, 5-HT2A, and 5-HT7 receptors. The guide provides a step-by-step protocol for reductive amination-based library generation, Solid-Phase Extraction (SPE) purification using Strong Cation Exchange (SCX) cartridges, and downstream biological validation via radioligand binding assays.

Introduction: The Chemo-Centric Approach

The 5-HT receptor family represents one of the most complex G-Protein Coupled Receptor (GPCR) classes, influencing depression, anxiety, and schizophrenia. A major challenge in 5-HT drug discovery is selectivity . The 5-HT1A and 5-HT2A subtypes, for instance, share significant homology in their transmembrane binding pockets.

To address this, we employ a Privileged Structure strategy.[1][2][3] As defined by Evans et al., privileged structures are molecular frameworks capable of providing ligands for diverse receptors.[2][4] The N-arylpiperazine moiety is the quintessential privileged structure for aminergic GPCRs.

Strategic Design Logic

The design relies on a "Head-Linker-Tail" architecture:

  • Head (Scaffold): The N-arylpiperazine core (provides receptor anchoring via salt bridge to Asp3.32).

  • Linker: An alkyl chain (usually 2-4 carbons) controlling the depth of penetration.

  • Tail (Diversity Element): Varied aromatic or heteroaromatic groups introduced via reductive amination to probe the secondary binding pocket (selectivity filter).

G Scaffold N-Arylpiperazine (Primary Anchor) Reaction Reductive Amination Scaffold->Reaction Linker Alkyl Linker (Spacer) Linker->Reaction Diversity Aldehyde Library (Selectivity Filter) Diversity->Reaction Product 5-HT Antagonist Candidate Reaction->Product Subtype1 5-HT1A Affinity Product->Subtype1 Steric Fit Subtype2 5-HT2A Affinity Product->Subtype2 Pi-Stacking

Figure 1: Modular assembly of 5-HT antagonist libraries. The diversity element determines subtype selectivity.

Protocol: Parallel Solution-Phase Synthesis

Objective: Synthesize a 96-member library of N-arylpiperazine derivatives. Methodology: One-pot reductive amination followed by SCX purification.

Reagents and Equipment
  • Scaffold: 1-(2-methoxyphenyl)piperazine (for 5-HT1A bias) or 1-(4-fluorophenyl)piperazine (general 5-HT).

  • Diversity Set: 96 unique aldehydes (aromatic, heteroaromatic, aliphatic).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) – chosen for its mildness and tolerance of functional groups compared to NaCNBH3.

  • Purification: SCX-2 (Strong Cation Exchange) cartridges (1 g bed weight).

  • Solvent: 1,2-Dichloroethane (DCE) containing 1% Acetic Acid.

Step-by-Step Synthesis Workflow

Step 1: Reaction Assembly

  • Prepare a stock solution of the amine scaffold (0.2 M) in DCE/1% AcOH.

  • Dispense 500 µL (0.1 mmol) of amine solution into each well of a 96-deep-well polypropylene plate.

  • Add 1.2 equivalents (0.12 mmol) of a unique aldehyde to each well.

  • Seal the plate and shake at room temperature for 30 minutes to allow imine formation.

    • Expert Insight: Pre-forming the imine shifts the equilibrium, reducing the formation of alcohol byproducts when the reducing agent is added.

  • Add 1.5 equivalents of STAB (solid or slurry in DCE) to each well.

  • Shake for 16 hours at room temperature.

Step 2: Self-Validating Purification (SCX) This step is critical for "Trustworthiness." The SCX cartridge retains only basic amines. Neutral aldehydes, alcohols, and non-basic impurities pass through.

  • Condition SCX cartridges with 3 mL MeOH followed by 3 mL DCE.

  • Load the reaction mixture onto the cartridge.

  • Wash 1: Apply 3 mL MeOH. (Elutes non-basic impurities: excess aldehyde, borate salts).

  • Wash 2: Apply 3 mL MeOH. (Ensures complete removal of neutrals).

  • Elution: Apply 2 mL of 2M Ammonia in Methanol .

    • Mechanism: The high pH deprotonates the product, releasing it from the sulfonic acid resin.

  • Collect the eluate and evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

Workflow Start Start: Amine Scaffold + Aldehydes (96 wells) Imine Imine Formation (30 min, DCE/AcOH) Start->Imine Reduction Add STAB (Reductive Amination) Imine->Reduction Load Load onto SCX Cartridge (Propylsulfonic Acid) Reduction->Load Wash Wash: MeOH (Removes Aldehydes/Neutrals) Load->Wash Waste Elute Elute: 2M NH3 in MeOH (Releases Basic Product) Wash->Elute Collect Dry Evaporate & QC (LC-MS) Elute->Dry

Figure 2: SCX-based purification workflow ensuring only basic amine products are isolated.

Biological Validation: Radioligand Binding Assay

Objective: Determine the binding affinity (


) of the synthesized library against 5-HT1A receptors.
Assay Principle

A competitive binding assay where the non-radioactive library compound competes with a radiolabeled standard (


-8-OH-DPAT) for the receptor binding site.
Protocol
  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT1A receptors. Homogenize and store at -80°C.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% Ascorbic Acid (prevents oxidation), pH 7.4.

  • Plate Setup:

    • Total Binding (TB): Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Serotonin (saturating concentration).[5]

    • Test: Membrane + Radioligand + Library Compound (10 µM single point screen, or dose-response).

  • Incubation: 60 minutes at 27°C.

  • Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding) using a cell harvester.

  • Detection: Liquid scintillation counting.

Data Analysis

Calculate % Inhibition for single-point screens:



For


 determination (Cheng-Prusoff equation):


Where

is the radioligand concentration and

is the dissociation constant of the radioligand.

Scaffold Comparison & Expected Outcomes

The choice of the "Head" group (arylpiperazine) dictates the baseline affinity profile.

Scaffold ClassPrimary TargetSecondary TargetsStructural Feature
o-Methoxyphenylpiperazine 5-HT1AD2, alpha-1Classic "Way-100635" fragment. High affinity, moderate selectivity.
m-Chlorophenylpiperazine (mCPP) 5-HT2C5-HT1BMetabolic product of Trazodone. Anxiogenic profile.
4-Fluorophenylpiperazine Pan-5-HTD2"Blank slate" scaffold. Good for exploring linker length effects.
Amino-indazole 5-HT35-HT4Distinct from piperazines. Used in setrons (e.g., Granisetron).

Troubleshooting & Quality Control

  • Low Yield after SCX:

    • Cause: Product may be too lipophilic and sticking to the resin backbone.

    • Fix: Elute with 2M NH3 in MeOH/DCM (1:1) instead of pure MeOH.

  • Incomplete Reaction:

    • Cause: Steric hindrance of the aldehyde.

    • Fix: Add a catalytic amount of acetic acid (5%) during the imine formation step and extend time to 2 hours.

  • High Non-Specific Binding (NSB) in Assay:

    • Cause: Ligand sticking to filters.[6]

    • Fix: Ensure filters are pre-soaked in 0.3% PEI for at least 2 hours.

References

  • Evans, B. E., et al. (1988).[2] "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235-2246. Link (Defines the concept of Privileged Structures).

  • Lopez-Rodriguez, M. L., et al. (1997). "Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists." Journal of Medicinal Chemistry, 40(11), 1627-1634. Link (Foundational work on arylpiperazine scaffolds).

  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology, 33(3-4), 275-317. Link (Receptor subtype classification).

  • National Institute of Mental Health's Psychoactive Drug Screening Program (PDSP). "Protocol for Radioligand Binding Assays." Link (Standardized binding protocols).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link (The standard protocol for STAB reduction).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chemoselective Amine Deprotection

Topic: Preventing Ether Cleavage During Amine Deprotection Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Introduction: The Stability Paradox Welcome to the Advanced Synthesis Support Center. A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Ether Cleavage During Amine Deprotection Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Stability Paradox

Welcome to the Advanced Synthesis Support Center. A common critical failure in medicinal chemistry is the "collateral damage" deprotection—where removing an amine protecting group (N-PG) inadvertently cleaves a vital ether linkage (O-R) elsewhere in the molecule.

This guide addresses the three most frequent conflict scenarios reported by our users:

  • Acid-Labile Conflict: Removing Boc in the presence of silyl ethers (TBDMS, TES).

  • Hydrogenolysis Conflict: Removing Cbz in the presence of Benzyl (Bn) ethers.

  • Lewis Acid Conflict: Removing protecting groups with Boron reagents without demethylating Methoxy groups.

Module 1: The Acid-Labile Conflict (Boc vs. Silyl Ethers)

Case ID: #BOC-SIL-001 User Complaint: "I treated my substrate with 50% TFA/DCM to remove the Boc group, but my TBDMS ether hydrolyzed, and I lost my alcohol protection."

Diagnosis

Standard Boc removal relies on Brønsted acids (TFA, HCl). While TBDMS ethers are roughly 10,000x more stable to acid than TMS ethers, they are not stable to high concentrations of TFA, especially if moisture is present. The protonation of the silyl ether oxygen leads to rapid hydrolysis.

Resolution: The TMSOTf Protocol

To prevent ether cleavage, you must avoid Brønsted acidity entirely. The gold standard solution is Silyl-Cation Induced Cleavage using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a mild base (2,6-lutidine).

Mechanism of Action: Instead of protonating the carbamate (which generates


 and 

), TMSOTf silylates the carbamate oxygen. This intermediate fragments via a silyl-cation mechanism that is chemically orthogonal to the hydrolysis pathway of silyl ethers.
Protocol: TMSOTf/2,6-Lutidine Deprotection

Standard Operating Procedure (SOP-882)

ReagentEquivalentsRole
Substrate 1.0N-Boc / O-TBDMS containing material
TMSOTf 3.0 - 5.0Lewis acid activator (Silylating agent)
2,6-Lutidine 4.0 - 6.0Non-nucleophilic base (Buffers adventitious acid)
DCM [0.1 M]Solvent (Anhydrous)

Step-by-Step:

  • Prepare: Dissolve substrate in anhydrous DCM under

    
     atmosphere. Cool to 0 °C.
    
  • Buffer: Add 2,6-lutidine. Stir for 5 minutes.

  • Activate: Add TMSOTf dropwise. The solution may turn slightly yellow.

  • Incubate: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT). Monitor by TLC (usually complete in 30–60 min).

  • Quench: Quench with saturated aqueous

    
    .
    
    • Critical Note: Do not use acidic workup, or the silyl ether will hydrolyze during extraction.

  • Purify: Extract with DCM, dry over

    
    , and concentrate.
    

Why this works: The 2,6-lutidine scavenges any protons formed by trace moisture, ensuring the reaction remains strictly Lewis-acidic, leaving TBDMS/TES ethers intact.

Visualizing the Decision Matrix

Boc_Strategy cluster_legend Outcome start Start: Remove N-Boc check_ether Check Substrate: Are Silyl Ethers (TBDMS, TES) Present? start->check_ether no_ether No Silyl Ethers check_ether->no_ether Negative yes_ether Yes: Silyl Ethers Present check_ether->yes_ether Positive std_method Standard Method: TFA / DCM (1:1) or 4M HCl in Dioxane no_ether->std_method alt_method Chemoselective Method: TMSOTf + 2,6-Lutidine in DCM yes_ether->alt_method Prevents Hydrolysis safe Amine Free / Ether Intact std_method->safe alt_method->safe

Figure 1: Decision tree for selecting Boc deprotection reagents based on ether sensitivity.

Module 2: The Hydrogenolysis Conflict (Cbz vs. Benzyl Ethers)

Case ID: #CBZ-BN-002 User Complaint: "I need to liberate my amine (N-Cbz) but keep the benzyl ether (O-Bn) on my phenol. Pd/C and Hydrogen removed both."

Diagnosis

Benzyl carbamates (Cbz) and Benzyl ethers (Bn) are structurally nearly identical. Standard catalytic hydrogenation (Pd/C,


) cleaves benzylic C-O and C-N bonds with similar rates. Kinetic separation is difficult without catalyst modification.
Resolution: Nucleophilic Cleavage or Poisoned Catalysts

To achieve selectivity, we must abandon standard hydrogenation.

Option A: The Nucleophilic "Soft" Deprotection (Chemical)

This method utilizes the reactivity of the carbamate carbonyl rather than the benzylic carbon.

Protocol: Thiol-Mediated Cleavage Reference: Suzuki et al. / Snippet 1.9

  • Reagents: 2-Mercaptoethanol,

    
     (or DBU), DMAc (Dimethylacetamide).
    
  • Conditions: Heat to 75 °C.

  • Mechanism: The thiolate nucleophile attacks the carbonyl of the Cbz group. The benzyl group on the ether is not electrophilic at the carbonyl position (because it has none), so it remains untouched.

Option B: Catalyst Poisoning (Hydrogenation)

If you must use hydrogenation, you must "poison" the catalyst to reduce its activity, making it capable of cleaving the easier N-Cbz bond (often slightly more labile due to carbamate strain) while sparing the O-Bn.

  • Reagent: Pd/C + Ethylenediamine (EDA) complex.

  • Alternative: Use

    
     (Pearlman's Catalyst) in Ethanol, stopping the reaction immediately upon consumption of starting material (kinetic control).
    

Module 3: The Lewis Acid Conflict (Demethylation)

Case ID: #LEWIS-OMe-003 User Complaint: "I used BBr3 to remove a protecting group, but it also demethylated my anisole derivative."

Diagnosis

Boron tribromide (


) is a potent Lewis acid specifically used to cleave methyl ethers. Using it for anything else in the presence of a methoxy group is a guaranteed failure mode.
Resolution: Attenuated Lewis Acidity

You must switch to a weaker Lewis acid that can coordinate to the target protecting group (e.g., Boc, Cbz, or Benzyl ester) without engaging the methyl ether oxygen strongly enough to trigger


 dealkylation.
Protocol: The BCl3 / Iodide System

While ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 cleaves methyl ethers, Boron Trichloride (

)
is significantly milder. However,

alone is often too slow. Adding an iodide source creates a controlled system.
ReagentRole

(1M in DCM)
Lewis Acid (Activates the carbonyl/benzyl center)
Tetra-n-butylammonium Iodide (TBAI) Nucleophile (

)

Why this works: The


 coordinates to the carbonyl of the protecting group. The iodide ion (

) is a soft nucleophile that attacks the activated position. Methyl ethers bind

less tightly than amides/carbamates and are less susceptible to nucleophilic attack by iodide at low temperatures.

Experimental Limits:

  • Temperature: Must be kept at -78 °C to 0 °C . At RT,

    
     will eventually cleave methyl ethers.
    
  • Stoichiometry: 1.1 eq

    
     per labile group. Excess leads to side reactions.
    
Visualizing Lewis Acid Selectivity

Lewis_Selectivity sub Substrate: Contains R-OMe (Ether) and R-NH-PG BBr3 Reagent: BBr3 sub->BBr3 BCl3 Reagent: BCl3 + TBAI (-78°C) sub->BCl3 fail Total Cleavage: NH-PG removed OMe -> OH (Unwanted) BBr3->fail High Lewis Acidity success Selective Cleavage: NH-PG removed OMe Intact BCl3->success Attenuated Acidity

Figure 2: Comparative outcome of Boron trihalides on methyl ether stability.

Troubleshooting FAQ

SymptomProbable CauseCorrective Action
TBDMS ether loss in "anhydrous" HCl/Dioxane HCl in dioxane is hygroscopic. Even trace water creates

.
Switch to TMSOTf/2,6-lutidine (See Module 1).[1] Alternatively, use

in DCM.
Incomplete Cbz removal with Mercaptoethanol Reaction temperature too low or old reagents.Ensure temp is 75°C . Use fresh mercaptoethanol (oxidizes to disulfide over time).
Benzyl ether cleaved during hydrogenation even with poisoning Catalyst loading too high or reaction ran too long.Switch to Transfer Hydrogenation : 10% Pd/C with 1,4-cyclohexadiene as the H-source. This is much milder than

gas.
Methyl ether cleavage with

Reaction allowed to warm above RT.Keep

reactions at 0°C or below. Quench immediately upon completion.

References

  • Sakurai, H. et al. "Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination." NIH/PubMed. (Validates Silyl Triflate/Lutidine selectivity).

  • RSC ChemComm. "Protection of the hydroxy group as its TBS ether followed by mono-deprotection of one Boc protecting group... removed with TMSOTf in the presence of 2,6-lutidine."[1][2] Royal Society of Chemistry. (Specific protocol for Boc removal over TBS).

  • Organic Chemistry Portal. "Cbz-Protected Amino Groups: Deprotection methods." Organic Chemistry Portal. (Validates Mercaptoethanol and AlCl3 methods).

  • Greene's Protective Groups. "Greene's Protective Groups in Organic Synthesis, Fourth Edition." ResearchGate. (General authority on ether stability).

  • Mandal, T. et al. "Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy." ChemRxiv. (Advanced photoredox methods for ether selectivity).

Sources

Optimization

Technical Support Center: Purification of Phenoxyethylamine Intermediates

Status: Operational Operator: Senior Application Scientist Ticket Focus: Isolation, Purification, and Troubleshooting of 2-Phenoxyethylamine Derivatives Introduction: The "Amphiphilic" Challenge Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Focus: Isolation, Purification, and Troubleshooting of 2-Phenoxyethylamine Derivatives

Introduction: The "Amphiphilic" Challenge

Welcome to the technical support hub. You are likely here because phenoxyethylamine intermediates present a specific purification paradox: they possess a lipophilic "tail" (the phenoxy group) and a basic, polar "head" (the amine). This amphiphilic nature often leads to emulsions during extraction and "oiling out" during crystallization.

This guide moves beyond standard textbook protocols. We treat purification as a logic gate system : every step must have a binary outcome (impurity removed vs. product retained) that validates the next.

Module 1: The Chemical Firewall (Acid-Base Extraction)

Objective: Bulk removal of non-amine impurities (unreacted phenols, neutral halides) without chromatography.

The Protocol

Do not treat extraction as a simple "wash." It is a reversible chemical reaction.

  • Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) or MTBE .

    • Why: DCM is excellent for solubilizing the free base; MTBE prevents emulsion formation better than diethyl ether.

  • The "Phenol Purge" (Critical Step): Wash the organic phase with 1M NaOH (2x) .

    • Mechanism:[1][2][3][4][5][6][7] Phenols (starting material) are weak acids (

      
      ). NaOH converts them to water-soluble sodium phenoxides.[8] The amine product remains in the organic layer.
      
  • The "Amine Capture": Extract the organic phase with 1M HCl (3x) .

    • Mechanism:[1][2][3][4][5][6][7] The amine is protonated to the hydrochloride salt (

      
      ), which migrates to the aqueous phase. Neutral impurities (uncoupled halides, tars) remain in the organic phase.
      
    • Validation: The organic layer is now waste. The product is in the water.[3][8]

  • The "Release": Basify the combined acidic aqueous extracts with 6M NaOH until pH > 12 (check with paper, not just color change).

    • Observation: The solution should turn cloudy/milky as the amine free base precipitates or oils out.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (3x), dry over

    
    , and concentrate.
    
Visual Workflow (Logic Gate)

ExtractionLogic Start Crude Mixture (Amine + Phenol + Neutrals) NaOH_Wash Wash with 1M NaOH Start->NaOH_Wash Org_Layer_1 Organic Layer (Amine + Neutrals) NaOH_Wash->Org_Layer_1 Contains Product Aq_Waste_1 Aqueous Waste (Phenoxides) NaOH_Wash->Aq_Waste_1 Remove Phenol HCl_Extract Extract with 1M HCl Org_Layer_1->HCl_Extract Org_Waste Organic Waste (Neutrals/Tars) HCl_Extract->Org_Waste Discard Aq_Product Aqueous Layer (Amine-HCl Salt) HCl_Extract->Aq_Product Target Captured Basify Basify (pH > 12) Extract with DCM Aq_Product->Basify Final_Product Pure Amine Free Base Basify->Final_Product

Figure 1: The "Catch and Release" logic for amine purification. Note that the product migrates phases twice to ensure purity.

Module 2: Crystallization & Salt Formation

Objective: Stabilizing the amine as a solid salt to achieve >99% purity. Common Issue: Phenoxyethylamines often exist as oils in their free base form. Converting them to salts (HCl, Fumarate, Tartrate) is essential for handling.

Troubleshooting: "Oiling Out"

Symptom: Upon cooling, the solution turns milky and deposits a gummy oil at the bottom instead of crystals. Cause: The liquid-liquid phase separation (LLPS) boundary is hit before the crystallization boundary.

MethodProtocolWhy it works
The Solvent Switch Dissolve salt in minimal hot Isopropanol (IPA) . Add hot Ethyl Acetate until slightly cloudy. Cool slowly.IPA solubilizes the salt; EtOAc acts as an anti-solvent to lower solubility gradually.
The "Scratch" Use a glass rod to scratch the side of the flask at the air-liquid interface.Creates micro-abrasions that serve as nucleation sites for crystal growth.
Seeding Add a tiny crystal of pure product (if available) at a temperature just below boiling.Bypasses the nucleation energy barrier.
Anhydrous HCl Dissolve free base in dry Et2O/Dioxane. Add 4M HCl in Dioxane dropwise.Avoids water entirely. Water often stabilizes the "oil" phase.

Module 3: Chromatographic Cleanup (The "Last Resort")

Objective: Removing stubborn impurities when extraction fails. Critical Issue: Amines interact with the acidic silanols (


) on silica gel, leading to severe tailing  (broad, streaky spots) and poor separation.
The "Neutralized Silica" Protocol

You must modify the stationary phase to mask acidic sites.

  • Mobile Phase Modifier: Always add 1% to 3% Triethylamine (TEA) or 1%

    
      to your eluent system (e.g., DCM:MeOH:TEA 95:4:1).
    
  • Column Pre-treatment: Flush the silica column with the eluent containing the base before loading your sample.

  • Sample Loading: Load the sample as a free base, not a salt. Salts will stick to the baseline.

Visualizing the Tailing Effect:

Chromatography cluster_0 Standard Silica (Acidic Surface) cluster_1 TEA-Modified Silica (Blocked Surface) NodeA Amine Product Interaction w/ Si-OH Slow Elution Broad Peak (Tailing) NodeB Amine Product TEA Blocks Si-OH Fast Elution Sharp Peak TEA Triethylamine (TEA) TEA->NodeB Competes for Sites

Figure 2: Mechanism of Triethylamine (TEA) in preventing amine tailing on silica gel.

Module 4: FAQ & Emergency Troubleshooting

Q1: My product is pink/brown after acid extraction. What happened?

  • Diagnosis: Phenoxy compounds are electron-rich and prone to oxidation (forming quinones) if exposed to air/light for too long.

  • Fix: Perform a quick filtration through a small pad of silica or charcoal. Store the final amine as an HCl salt, which is significantly more stable to oxidation than the free base.

Q2: I have a persistent emulsion during the basic wash.

  • Diagnosis: Phenoxyethylamines act like surfactants (lipophilic tail, hydrophilic head).

  • Fix:

    • Add solid NaCl to saturate the aqueous layer (Salting out).

    • Filter the entire biphasic mixture through a pad of Celite . This physically breaks the surface tension bubbles.

Q3: The yield is very low after the "Catch and Release."

  • Diagnosis: The amine might be partially water-soluble, especially if the alkyl chain is short or if methoxy groups are present on the ring.

  • Fix: When extracting the final free base from the basic aqueous layer, use Chloroform (

    
    )  instead of DCM. Perform 5-6 extractions. Chloroform is a better solvent for polar amines.
    

References

  • Biotage. (2023).[7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from

  • Organic Syntheses. (Various). General Procedures for Williamson Ether Synthesis and Amine Purification. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Troubleshooting and Mechanisms. Retrieved from

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

Sources

Troubleshooting

Controlling side reactions in electrophilic substitution of diaryl ethers

Welcome to the Advanced Synthesis Support Hub. Topic: Controlling Side Reactions in Diaryl Ether Functionalization Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Controlling Side Reactions in Diaryl Ether Functionalization Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Diaryl ethers (e.g., diphenyl ether) present a unique challenge in electrophilic aromatic substitution (EAS). The central oxygen atom acts as a powerful


-donor, activating both aromatic rings simultaneously. While this facilitates rapid reaction, it frequently leads to three specific failure modes:
  • Poor Regiocontrol: Difficulty distinguishing between ortho and para positions due to competing steric and electronic effects.

  • Polysubstitution: "Runaway" reactions where the second ring reacts before the first is isolated.

  • Ether Cleavage: Lewis-acid catalyzed dealkylation under forcing conditions.

This guide provides troubleshooting workflows to isolate the desired congener with high fidelity.

Module 1: Regioselectivity Control (The Ortho/Para Dilemma)

User Question: I am attempting a Friedel-Crafts acylation of diphenyl ether. I need the 4,4'-diacylated product, but I keep getting significant amounts of the 2-isomer (ortho). How do I shift the selectivity?

Technical Insight: The ether oxygen is an ortho/para director. While the para position is sterically favored, the ortho position is statistically favored (2 sites vs. 1 per ring) and can be electronically activated by coordination of the electrophile to the ether oxygen (the "coordination effect").

Troubleshooting Protocol:

VariableAdjustment for Para SelectivityAdjustment for Ortho Selectivity
Catalyst Phase Solid Acid (Zeolites): Use H-Beta or ZSM-5 zeolites. The pore structure imposes "shape selectivity," physically preventing the formation of the bulkier ortho transition state [1].Homogeneous Lewis Acid: Use

or

in solution. This allows free rotation and access to the ortho site.
Solvent Polarity Moderate/Low (DCM, Nitrobenzene): Solvates the ionic intermediate, reducing the need for oxygen coordination.Non-polar (CS2, Hexane): Promotes "contact ion pairs" where the electrophile coordinates to the ether oxygen, delivering the group to the ortho position.
Temperature Lower (< 0°C): Kinetic control favors the lower energy barrier (often para due to sterics).Higher (> 40°C): Thermodynamic control may allow equilibration, though this risks polysubstitution.

Decision Logic:

RegioSelectivity Start Target Isomer? Para Para (4-position) Start->Para Steric Control Ortho Ortho (2-position) Start->Ortho Coordination Control Zeolite Use Shape-Selective Catalyst (H-Beta Zeolite) Para->Zeolite High Selectivity Lewis Standard Lewis Acid (AlCl3) + Steric Bulk Para->Lewis Standard Selectivity Lithiation Directed Ortho Metalation (n-BuLi) Ortho->Lithiation Best Method

Figure 1: Decision matrix for selecting catalytic systems based on desired regiochemistry.

Module 2: Preventing Polysubstitution (The "Runaway" Reaction)

User Question: I am trying to mono-brominate diphenyl ether. Even with 1.0 equivalent of


, I see significant dibromo- and tribromo- products. Why does the reaction not stop?

Technical Insight: This is a classic "Reactivity Mismatch."

  • Scenario A (Deactivating Electrophile): In Friedel-Crafts Acylation, the product (an aryl ketone) is less reactive than the starting material. The reaction naturally stops at mono-substitution per ring.

  • Scenario B (Activating/Neutral Electrophile): In Halogenation or Alkylation, the product (e.g., bromodiphenyl ether) remains highly activated by the oxygen lone pair. If the reaction rate of the product (

    
    ) is similar to the starting material (
    
    
    
    ), you will get statistical mixtures.

Corrective Actions:

  • Stoichiometry Management:

    • Use a deficiency of the electrophile (0.85 – 0.90 eq). It is easier to separate unreacted starting material (via distillation or chromatography) than to separate mono- from di-substituted byproducts.

  • Dilution Effect:

    • High dilution favors mono-substitution. Run the reaction at 0.1 M or lower concentration.

  • Slow Addition:

    • Add the electrophile dropwise over 2–4 hours. This ensures the concentration of electrophile is always low relative to the unreacted substrate.

Reactivity Comparison Table:

Reaction TypeProduct ReactivityRisk of PolysubstitutionControl Strategy
F-C Acylation DeactivatedLowStandard stoichiometry (1:1).
F-C Alkylation ActivatedCritical Use huge excess of substrate (solvent quantity) or switch to Acylation-Reduction sequence.
Halogenation Mildly DeactivatedModerateStarve the reaction (0.9 eq electrophile) + Slow addition.
Module 3: Substrate Stability & Ether Cleavage

User Question: My LC-MS shows a peak corresponding to phenol. Is my ether linkage breaking?

Technical Insight: Diaryl ethers are robust compared to alkyl ethers, but they are not invincible. Under strong Lewis acidic conditions (e.g.,


, 

) and elevated temperatures, the ether oxygen coordinates to the Lewis acid, forming an oxonium complex. This weakens the

bond, making it susceptible to nucleophilic attack (even by halide ions), leading to cleavage [2].

The "Safe Zone" Protocol:

  • Avoid:

    
    , 
    
    
    
    (conc), or
    
    
    unless cleavage is the goal.
  • Limit:

    
     usage. Do not exceed 40°C when using aluminum chloride.
    
  • Alternative: Use "Soft" Lewis acids like

    
    , 
    
    
    
    , or Indium triflates (
    
    
    ) which activate the electrophile without strongly complexing the ether oxygen.
Module 4: Validated Experimental Protocol

Workflow: Para-Selective Friedel-Crafts Acylation of Diphenyl Ether Objective: Synthesis of 4-acetyldiphenyl ether with <5% ortho isomer and <2% di-substitution.

Reagents:

  • Diphenyl ether (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Catalyst: H-Beta Zeolite (calcined, 10 wt% loading) or

    
     (mild Lewis Acid).
    
  • Solvent: Dichloromethane (DCM) or Nitrobenzene.

Step-by-Step Methodology:

  • Preparation: Flame-dry all glassware. Moisture deactivates Lewis acids and creates corrosive HCl/Acetic acid.

  • Dissolution: Dissolve diphenyl ether in DCM (0.5 M). Add the solid catalyst (Zeolite) or

    
    .
    
  • Activation: Cool the mixture to 0°C.

  • Addition: Add Acetic Anhydride dropwise via syringe pump over 60 minutes.

    • Why? Controls exotherm and prevents local concentration hotspots that favor polysubstitution.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (9:1 Hexane:EtOAc). Look for the disappearance of the starting material (

      
      ) and appearance of product (
      
      
      
      ).
  • Quench: Filter off the Zeolite (can be regenerated) OR wash with cold

    
     (aq) if using metal salts.
    
  • Isolation: Dry organic layer over

    
    , concentrate, and recrystallize from Ethanol.
    

Process Visualization:

Protocol Step1 1. Mix Substrate + Catalyst (0°C) Step2 2. Slow Addition of Electrophile Step1->Step2 Control Exotherm Step3 3. Monitor (TLC) Stop at ~95% Conv. Step2->Step3 Kinetic Control Step4 4. Filtration/Quench (Remove Catalyst) Step3->Step4 Prevent Cleavage Step5 5. Recrystallization (Purify Para Isomer) Step4->Step5 Isolate Product

Figure 2: Optimized workflow for mono-acylation with regiochemical control.

References
  • Smith, K., et al. (2025). "Regioselective Control of Electrophilic Aromatic Substitution Reactions." ResearchGate.[1] Available at: [Link]

  • Master Organic Chemistry. (2023). "Cleavage of Ethers with Acid."[2][3][4][5] Master Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2023). "Visible light-mediated halogenation of organic compounds." Chem. Soc. Rev. Available at: [Link][2][3][6][7][8]

Sources

Reference Data & Comparative Studies

Validation

Crystal structure data for 2-(3-Phenoxyphenoxy)ethanamine hydrochloride

Crystal Structure Characterization Guide: 2-(3-Phenoxyphenoxy)ethanamine Hydrochloride Executive Summary Objective: This guide provides a technical framework for the solid-state characterization of 2-(3-Phenoxyphenoxy)et...

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Characterization Guide: 2-(3-Phenoxyphenoxy)ethanamine Hydrochloride

Executive Summary

Objective: This guide provides a technical framework for the solid-state characterization of 2-(3-Phenoxyphenoxy)ethanamine hydrochloride (CAS: 738561-57-4). As a specific aryloxyalkylamine scaffold, this compound represents a critical intermediate in the development of CNS-active agents (e.g., 5-HT receptor ligands) and sodium channel blockers.

The Challenge: Unlike widely documented analogs (e.g., Mexiletine or 2-phenoxyethylamine), the specific crystallographic data for the 3-phenoxyphenoxy derivative is often proprietary or absent from public repositories.

The Solution: This guide serves as a comparative structural analysis protocol . It benchmarks the target compound against its structural parent (2-Phenoxyethylamine HCl ) and a functional analog (Mexiletine HCl ) to predict packing motifs, stability, and solubility profiles. It empowers researchers to generate, validate, and interpret their own crystal data against established standards.

Comparative Structural Analysis

This section contrasts the target compound with established alternatives to highlight expected performance differences in solid-state stability and bioavailability.

Table 1: Structural & Physicochemical Comparison
FeatureTarget: 2-(3-Phenoxyphenoxy)ethanamine HClBenchmark A: 2-Phenoxyethylamine HClBenchmark B: Mexiletine HCl
Role Target Scaffold (Meta-substituted)Structural Parent (Core Scaffold)Functional Analog (Drug Standard)
CAS 738561-57-463918-02-5 (related salt)31828-71-4
Molecular Weight 265.74 g/mol 173.64 g/mol 215.72 g/mol
Backbone Geometry Bent / Flexible: The meta (3-position) ether linkage introduces a ~120° kink, disrupting planar stacking.Linear / Planar: Single phenyl ring allows tight "herringbone" or sheet packing.Sterically Hindered: 2,6-dimethyl substitution forces orthogonal twisting.
Predicted MP 125 – 145 °C (Lower symmetry often reduces lattice energy vs. para-isomers).131 – 134 °C [1]203 – 205 °C (High stability due to dense packing).
H-Bonding Potential Primary Amine (

) donor; Ether (

) acceptor.
Primary Amine (

) donor; Ether (

) acceptor.
Primary Amine (

) donor; Ether (

) acceptor.
Solubility (Water) High: Ionic salt form, but lipophilic tail reduces rate vs. Benchmark A.Very High: Minimal hydrophobic bulk.Moderate-High: Balanced lipophilicity.
Performance Implications:
  • Crystallinity: The meta-phenoxyphenoxy moiety adds conformational degrees of freedom. Expect slower crystallization kinetics compared to the rigid Benchmark A.

  • Stability: The "kinked" structure likely crystallizes in lower-symmetry space groups (e.g., P21/c or P-1) compared to the potentially higher symmetry of simple phenoxyethylamines. This may result in lower melting points and higher susceptibility to hygroscopicity if the lattice voids are not efficiently filled.

Experimental Protocol: Solid-State Characterization

This self-validating workflow ensures high-quality single crystals suitable for X-ray Diffraction (XRD).

Phase 1: Controlled Crystallization (Vapor Diffusion)
  • Principle: Slow reduction of solubility to promote ordered lattice growth, minimizing defects caused by the flexible ether linkage.

  • Reagents: Target Compound (100 mg), Methanol (Solvent), Diethyl Ether (Antisolvent).

Step-by-Step:

  • Dissolution: Dissolve 50 mg of 2-(3-Phenoxyphenoxy)ethanamine HCl in 2 mL of warm Methanol (40°C). Ensure the solution is clear (filter through 0.45 µm PTFE if needed).

  • Setup: Place the methanol solution in a small inner vial (4 mL).

  • Chamber: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Diethyl Ether.

  • Equilibration: Seal the outer jar tightly. Store at 4°C in the dark.

  • Observation: Monitor daily. Ether vapors will diffuse into the methanol, slowly lowering polarity and forcing the salt to crystallize. Harvest crystals after 3-7 days.

Phase 2: X-Ray Diffraction (XRD) Data Collection
  • Instrument: Single Crystal Diffractometer (Mo K

    
     or Cu K
    
    
    
    radiation).
  • Temperature: Collect at 100 K to freeze the flexible phenoxy-ether rotations and reduce thermal disorder.

Data Validation Check (Self-Correction):

  • If

    
    : Crystal quality is poor (likely twinning due to the flexible linker). Recrystallize using Isopropanol/Hexane.
    
  • If disorder is observed at the ether oxygen: Model the disorder over two positions; this is common in meta-linked diphenylethers.

Visualization: Structural Characterization Workflow

The following diagram illustrates the logical flow from synthesis to verified crystal structure, highlighting critical decision points.

G cluster_0 Critical Analysis start Start: Crude 2-(3-Phenoxyphenoxy) ethanamine HCl Dissolution (MeOH) Dissolution (MeOH) start->Dissolution (MeOH) decision Crystal Quality Check (Microscopy) xrd Single Crystal XRD (100 K, Mo/Cu Source) decision->xrd Single Block/Needle Recrystallization\n(Isopropanol/Hexane) Recrystallization (Isopropanol/Hexane) decision->Recrystallization\n(Isopropanol/Hexane) Polycrystalline/Twin Data Reduction\n(Integration & Scaling) Data Reduction (Integration & Scaling) xrd->Data Reduction\n(Integration & Scaling) structure Solved Structure (CIF File) Check H-Bond Network\n(NH3+ ... Cl-) Check H-Bond Network (NH3+ ... Cl-) structure->Check H-Bond Network\n(NH3+ ... Cl-) Check Packing Efficiency\n(Meta-Linker Impact) Check Packing Efficiency (Meta-Linker Impact) structure->Check Packing Efficiency\n(Meta-Linker Impact) Vapor Diffusion\n(vs. Et2O) Vapor Diffusion (vs. Et2O) Dissolution (MeOH)->Vapor Diffusion\n(vs. Et2O) Vapor Diffusion\n(vs. Et2O)->decision Recrystallization\n(Isopropanol/Hexane)->decision Structure Solution\n(Direct Methods/SHELX) Structure Solution (Direct Methods/SHELX) Data Reduction\n(Integration & Scaling)->Structure Solution\n(Direct Methods/SHELX) Refinement\n(Anisotropic Displacement) Refinement (Anisotropic Displacement) Structure Solution\n(Direct Methods/SHELX)->Refinement\n(Anisotropic Displacement) Refinement\n(Anisotropic Displacement)->structure

Figure 1: Workflow for the isolation and crystallographic determination of the target compound, emphasizing the iterative loop for crystal quality optimization.

Expected Structural Features (Mechanistic Insight)

Based on the "Meta" substitution pattern, the following structural motifs should be anticipated in the solved structure:

  • Charge-Assisted Hydrogen Bonding: The primary ammonium group (

    
    ) will act as a triple donor. Expect a classic "ladder" or "column" motif where three 
    
    
    
    ions coordinate to each nitrogen.
    • Reference Distance:

      
       distance approx. 3.10 – 3.25 Å.
      
  • The "Meta" Twist: Unlike para-substituted analogs which can lie flat, the 3-phenoxyphenoxy group will likely adopt a non-planar conformation with a torsion angle of ~60-90° between the two phenyl rings. This reduces

    
    -
    
    
    
    stacking efficiency but may create unique channels for solvent inclusion (check for solvates).
  • Lattice Energy: The melting point (predicted 125-145°C) is likely lower than the 4-phenoxy isomer due to less efficient packing density. This correlates to faster dissolution rates, a desirable property for drug formulation.

References

  • 2-Phenoxyethylamine HCl Melting Point: European Patent EP1072591, "Novel Urea Derivatives," Reference Compound 13-22. Validated MP: 131.8-133.9°C.

  • Mexiletine Crystal Data: DrugBank Online, "Mexiletine: Chemical Structure and Properties."

  • Crystallization Methodology: Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. (Standard text for vapor diffusion protocols).
  • Aryloxyalkylamine Scaffold Utility:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Aryloxyalkylamines as 5-HT Receptor Ligands." (General class reference for pharmacological context).

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: 2-(3-Phenoxyphenoxy)ethanamine

Executive Summary & Chemical Identification Immediate Action Required: This guide outlines the mandatory disposal procedures for 2-(3-Phenoxyphenoxy)ethanamine (and its hydrochloride salts). Due to the presence of a prim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Immediate Action Required: This guide outlines the mandatory disposal procedures for 2-(3-Phenoxyphenoxy)ethanamine (and its hydrochloride salts). Due to the presence of a primary aliphatic amine coupled with a lipophilic diaryl ether backbone, this compound presents specific chemical incompatibility risks—primarily exothermic reactions with acids and potential aquatic toxicity.

Do not dispose of this substance down the drain. It must be segregated into specific organic waste streams.

Chemical Profile
PropertySpecification
Chemical Name 2-(3-Phenoxyphenoxy)ethanamine
CAS Number (Free Base) 118468-17-0
CAS Number (HCl Salt) 738561-57-4
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.28 g/mol
Functional Groups Primary Amine (-NH₂), Ether (-O-)
pKa (Predicted) ~9.5 (Basic)

Hazard Assessment & Compatibility Logic

As a scientist, understanding the why governs the how. The disposal protocol is dictated by two structural moieties:

  • The Primary Amine: This is the reactive center. It is basic.

    • Risk:[1] Violent, exothermic reaction with strong acids, acid chlorides, or anhydrides.

    • Disposal Implication: Must be segregated from "Acid Waste" streams to prevent container pressurization or explosion.

  • The Diaryl Ether Backbone: This provides lipophilicity and environmental persistence.

    • Risk:[1] High aquatic toxicity; potential for peroxide formation upon prolonged storage (though lower risk than aliphatic ethers, verification is required).

    • Disposal Implication: Strict prohibition against sink disposal; requires incineration via approved hazardous waste vendors.

Operational Disposal Procedures

Phase 1: Pre-Disposal Stabilization

Before moving waste to the central accumulation area, ensure the material is stable.

  • For Old/Expired Solids: Check for crystal formation around the cap (peroxides). If crystals are present, DO NOT OPEN . Contact EHS immediately for remote opening/stabilization.

  • For Reaction Mixtures: Quench any residual reactive reagents. Ensure the pH is basic or neutral. If the solution is acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 7-9 before adding to the amine waste container.

Phase 2: Waste Stream Segregation

Select the correct waste stream based on the solvent matrix.

Scenario A: Solid Waste (Pure Substance or Contaminated PPE)
  • Containment: Place the solid substance in a clear, sealable polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (Double-Bagging).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(3-Phenoxyphenoxy)ethanamine, Solid."

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Destination: Solid Hazardous Waste Drum (Incineration).

Scenario B: Liquid Waste (Solutions)

CRITICAL RULE: Do not mix with Halogenated Solvents (DCM, Chloroform) unless the entire mixture is destined for the "Halogenated" stream.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential amine corrosion.

  • Stream Selection:

    • If dissolved in Methanol, Ethanol, Acetone, DMSO: Discard into Non-Halogenated Organic Waste .

    • If dissolved in DCM, Chloroform: Discard into Halogenated Organic Waste .

  • pH Check: Ensure the waste container is not designated for "Acid Waste."

  • Labeling:

    • Constituents: "2-(3-Phenoxyphenoxy)ethanamine [X%], [Solvent Name] [Y%]."

    • Hazard Checkbox: Flammable (if solvent is), Toxic, Corrosive (Basic).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for segregating this amine waste.

DisposalWorkflow Start Waste Generation: 2-(3-Phenoxyphenoxy)ethanamine StateCheck Physical State? Start->StateCheck Solid Solid / PPE / Debris StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid DoubleBag Double Bag in Polyethylene Solid->DoubleBag SolidBin Solid Hazardous Waste (Incineration) DoubleBag->SolidBin AcidCheck Is pH < 7? Liquid->AcidCheck Neutralize Neutralize with NaHCO3 to pH 7-9 AcidCheck->Neutralize Yes (Risk of Heat) SolventCheck Solvent Type? AcidCheck->SolventCheck No (Stable) Neutralize->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalo No Halogens HaloWaste Halogenated Waste Stream (Code: F002) Halo->HaloWaste NonHaloWaste Organic Base / Non-Halo Stream (Code: D001/F003) NonHalo->NonHaloWaste

Figure 1: Decision tree for the segregation of 2-(3-Phenoxyphenoxy)ethanamine waste streams based on physical state and solvent composition.

Regulatory & Compliance Data

US EPA Waste Codes (RCRA)

While 2-(3-Phenoxyphenoxy)ethanamine is not a "P-listed" or "U-listed" waste by specific name, it is regulated based on Characteristics and Process .

Waste CodeClassificationCondition for Application
D001 IgnitableApplied if the amine is dissolved in a flammable solvent (Flash point < 60°C).
D002 CorrosiveApplied if the waste is aqueous and has a pH ≥ 12.5 (Possible for concentrated amine solutions).
F002 Spent Halogenated SolventsApplied if mixed with Methylene Chloride, Chloroform, etc.
F003 Spent Non-Halogenated SolventsApplied if mixed with Acetone, Methanol, Xylene.
Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate the immediate area.

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles.

  • Absorb: Use a universal commercial absorbent or vermiculite. Do not use paper towels for large spills of pure amines as they can degrade.

  • Clean: Wipe the area with a mild detergent and water. Collect all spill debris into the "Solid Hazardous Waste" stream.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11234856, 2-(3-Phenoxyphenoxy)ethanamine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 8: Management of Waste." National Academies Press. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories - Best Practices for First-Aid, Waste Disposal, and Chemical Handling. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.